(5-Aminopyridin-3-yl)methanol
Description
Properties
IUPAC Name |
(5-aminopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMHEDPXLDUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652164 | |
| Record name | (5-Aminopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443649-18-1 | |
| Record name | (5-Aminopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-aminopyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (5-Aminopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Aminopyridin-3-yl)methanol, with the CAS number 443649-18-1, is a heterocyclic organic compound belonging to the aminopyridine family.[1][2][3] This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, which include antiviral, antidiabetic, antihistaminic, and anticancer properties.[4] Aminopyridines primarily function by blocking voltage-gated potassium channels.[4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and safety information for this compound, serving as a valuable resource for researchers and professionals in drug development.
Chemical and Physical Properties
Detailed experimental data for this compound is limited in publicly available literature. The following tables summarize the available predicted and reported data for this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 443649-18-1 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Physical State | Solid | |
| Purity | ~98% (Commercially available) | [3] |
| Boiling Point (Predicted) | 367.2 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.257 g/cm³ | N/A |
| Refractive Index (Predicted) | 1.627 | N/A |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Amino-5-hydroxymethylpyridine, (5-amino-3-pyridinyl)methanol | |
| InChI | InChI=1S/C6H8N2O/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4,7H2 | |
| InChI Key | RKQMHEDPXLDUJA-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C=NC=C1N)CO | [2] |
Spectral Data
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of an ester derivative of 5-aminonicotinic acid, such as 5-aminonicotinic acid methyl ester. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[7][8]
General Protocol for the Reduction of 5-Aminonicotinic Acid Methyl Ester:
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting. Lithium aluminum hydride is a highly reactive and pyrophoric reagent that must be handled with extreme care under anhydrous conditions and an inert atmosphere.[9]
Materials and Reagents:
-
5-Aminonicotinic acid methyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
Water
-
Aqueous solution of sodium hydroxide or sulfuric acid (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen) is charged with a suspension of lithium aluminum hydride in anhydrous THF.
-
Addition of Ester: A solution of 5-aminonicotinic acid methyl ester in anhydrous THF is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period sufficient to ensure complete reduction of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water and an aqueous solution of sodium hydroxide or sulfuric acid.
-
Workup: The resulting precipitate is removed by filtration. The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available on the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of aminopyridine derivatives is known to have a wide range of pharmacological effects, often acting as modulators of ion channels and receptors.[4] For instance, some aminopyridine derivatives have been investigated as JAK2 inhibitors, σ₂ receptor antagonists, and for their role in neurological disorders.[10][11][12] Further research is required to elucidate the specific biological functions of this compound.
Visualizations
As no complex experimental workflows or signaling pathways for this compound have been described in the literature, a logical diagram of the synthesis is provided below.
References
- 1. This compound | 443649-18-1 [sigmaaldrich.com]
- 2. This compound | 443649-18-1 | FA142764 [biosynth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. 443649-18-1 | this compound | Alcohols | Ambeed.com [ambeed.com]
- 6. 443649-18-1|this compound|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. 2-Aminopyridine derivatives as potential σ(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
(5-Aminopyridin-3-yl)methanol CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Aminopyridin-3-yl)methanol, a substituted aminopyridine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Aminopyridine derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for this compound (CAS No: 443649-18-1).
Chemical Structure and Properties
Chemical Name: this compound Synonyms: 3-Amino-5-(hydroxymethyl)pyridine, 5-Amino-3-pyridinemethanol CAS Number: 443649-18-1
Structure:
Chemical Structure of this compound
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H8N2O | ECHEMI[1] |
| Molecular Weight | 124.14 g/mol | ECHEMI[1] |
| Appearance | White to light yellow solid | ECHEMI[1] |
| Boiling Point | 367.2°C at 760 mmHg | ECHEMI[1] |
| Density | 1.3±0.1 g/cm³ | ECHEMI[1] |
| Flash Point | 175.9±23.7 °C | ECHEMI[1] |
| Refractive Index | 1.628 | ECHEMI[1] |
| XLogP3 | -0.7 | ECHEMI[1] |
| Hydrogen Bond Donor Count | 2 | ECHEMI[1] |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI[1] |
| Rotatable Bond Count | 1 | ECHEMI[1] |
| Topological Polar Surface Area | 59.1 Ų | ECHEMI[1] |
Synthesis
A reported method for the synthesis of this compound involves the reduction of 5-aminonicotinic acid methyl ester.[1]
Experimental Protocol:
Starting Material: 5-Aminonicotinic acid methyl ester Reagent: Lithium aluminium hydride (LiAlH₄) Solvent: Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5-aminonicotinic acid methyl ester (e.g., 5.7g, 30.2mmol) in anhydrous THF (150ml).[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1 M solution of LiAlH₄ in THF (e.g., 133ml, 133mmol) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for 21 hours.[1]
-
After the reaction is complete, quench the reaction by careful addition of water.
-
Acidify the mixture to pH 3 using dilute HCl.[1]
-
Basify the solution to pH 8 using solid Na₂CO₃.[1]
-
The crude product can then be purified by column chromatography (e.g., using a mobile phase of MeOH:DCM 1:100) to yield the final product as a yellow solid.[1]
Synthesis Workflow:
Synthesis workflow for this compound.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the aminomethyl protons, a signal for the hydroxyl proton, and signals for the amino protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: Resonances for the five distinct carbon atoms of the pyridine ring and one for the methylene carbon.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring, and C-N and C-O stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (124.14 g/mol ).
Biological Activity and Applications in Drug Development
While specific biological activity data for this compound is limited in the public domain, the broader class of aminopyridines is well-documented for a variety of pharmacological effects. These compounds are known to interact with various biological targets, including ion channels and enzymes.
For instance, other isomers of aminopyridyl methanol have been investigated for their potential as:
-
Potassium channel blockers: (4-Amino-pyridin-3-yl)-methanol has been identified as a potassium channel blocker.[2][3]
The structural features of this compound, including the amino and hydroxyl functional groups, make it an attractive candidate for further chemical modification and exploration as a potential therapeutic agent. Its utility as a building block in the synthesis of more complex molecules for drug discovery is a key area for future research.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides foundational information on its structure, properties, and a method for its synthesis. The lack of extensive biological and spectroscopic data in the current literature highlights an opportunity for new research to explore the therapeutic potential of this specific aminopyridine isomer. Researchers are encouraged to perform detailed characterization and biological screening to unlock the full potential of this molecule.
References
Spectroscopic Profile of (5-Aminopyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: (5-Aminopyridin-3-yl)methanol
-
Synonyms: 3-Amino-5-(hydroxymethyl)pyridine, 5-Amino-3-pyridinemetanol
-
CAS Number: 443649-18-1
-
Molecular Formula: C₆H₈N₂O
-
Molecular Weight: 124.14 g/mol
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are predicted based on established principles of spectroscopy and data from structurally similar aminopyridine derivatives.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | s | 1H | H-2 (Pyridine) |
| ~7.8 - 8.0 | s | 1H | H-6 (Pyridine) |
| ~7.0 - 7.2 | t | 1H | H-4 (Pyridine) |
| ~5.0 - 5.5 | br s | 2H | -NH₂ |
| ~4.5 - 4.7 | s | 2H | -CH₂OH |
| ~3.5 - 4.0 | br s | 1H | -OH |
Solvent: DMSO-d₆
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-5 (C-NH₂) |
| ~140 - 145 | C-2 |
| ~135 - 140 | C-6 |
| ~130 - 135 | C-3 (C-CH₂OH) |
| ~120 - 125 | C-4 |
| ~60 - 65 | -CH₂OH |
Solvent: DMSO-d₆
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1620 - 1580 | Strong | C=C/C=N stretch (pyridine ring), N-H bend |
| 1480 - 1400 | Medium | C-C stretch (aromatic) |
| 1300 - 1200 | Medium | C-N stretch (aromatic amine) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Sample Preparation: KBr pellet or ATR
Table 4: Expected Mass Spectrometry Data
| m/z | Ion |
| 124 | [M]⁺ (Molecular Ion) |
| 125 | [M+H]⁺ (Protonated Molecule) |
| 107 | [M-NH₃]⁺ |
| 93 | [M-CH₂OH]⁺ |
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ion source (e.g., ESI or EI).
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Set according to instrument specifications.
-
Drying Gas Temperature: 200-350 °C.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Identify any significant fragment ions and propose fragmentation pathways.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to Determining the Solubility of (5-Aminopyridin-3-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Solubility and its Importance
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of pharmaceutical sciences, understanding the solubility of a compound like (5-Aminopyridin-3-yl)methanol is paramount for several reasons:
-
Process Chemistry: The choice of solvent for synthesis and purification is dictated by the solubility of the reactants, intermediates, and the final product.
-
Crystallization: Controlled crystallization, a common purification technique, relies on precise knowledge of solubility curves in different solvents.
-
Formulation: For liquid dosage forms, the API must be soluble in a pharmaceutically acceptable solvent system. For solid dosage forms, dissolution rate, which is related to solubility, affects bioavailability.
-
Preclinical Studies: Solubilizing the compound in appropriate vehicles is necessary for in vitro and in vivo testing.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2] This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility.
2.1. Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
2.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.
-
Solvent Addition: Accurately dispense a known volume of each organic solvent into the respective vials.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used analytical technique for the quantitative analysis of organic compounds in solution. For aminopyridine derivatives, reversed-phase HPLC with UV detection is a common and effective method.[3][4][5]
3.1. HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for peak shape and retention time. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at a wavelength of maximum absorbance for this compound (to be determined by UV scan). |
3.2. Calibration
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent system.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
3.3. Sample Analysis
-
Inject the diluted, filtered sample from the solubility experiment into the HPLC system.
-
Record the peak area for this compound.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Experimental Data | Calculated Data |
| Ethanol | Experimental Data | Calculated Data |
| Isopropanol | Experimental Data | Calculated Data |
| Acetone | Experimental Data | Calculated Data |
| Ethyl Acetate | Experimental Data | Calculated Data |
| Acetonitrile | Experimental Data | Calculated Data |
| Dichloromethane | Experimental Data | Calculated Data |
| Toluene | Experimental Data | Calculated Data |
| N,N-Dimethylformamide (DMF) | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide (DMSO) | Experimental Data | Calculated Data |
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
5.2. Logical Flow for HPLC Quantification
This diagram outlines the steps involved in the analytical quantification of the dissolved compound.
Conclusion
While specific quantitative solubility data for this compound in various organic solvents is not readily published, this technical guide provides researchers and drug development professionals with the necessary experimental and analytical protocols to generate this data. The detailed shake-flask method for equilibrium solubility determination, coupled with a robust HPLC quantification method, will enable the acquisition of reliable and reproducible results. This information is indispensable for the informed selection of solvents in synthesis, purification, and formulation, ultimately contributing to a more efficient and successful drug development process.
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
(5-Aminopyridin-3-yl)methanol: A Heterocyclic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(5-Aminopyridin-3-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and a pyridine ring, allows for diverse chemical modifications and the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known reactivity and biological activity of related aminopyridine derivatives.
Chemical and Physical Properties
While specific experimental data for this compound is limited in the public domain, its properties can be reliably estimated based on its constituent functional groups and data from isomeric and related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₈N₂O | Calculated |
| Molecular Weight | 124.14 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | >100 °C (predicted) | Inferred from related compounds |
| Boiling Point | >300 °C (predicted) | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Inferred from functional groups |
| pKa (amino group) | ~4-5 (predicted) | Inferred from aminopyridines |
| pKa (hydroxyl group) | ~15-16 (predicted) | Inferred from benzylic alcohols |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 5-bromonicotinic acid. The first step is an amination reaction to produce 5-aminonicotinic acid, followed by the reduction of the carboxylic acid to the corresponding alcohol.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Aminonicotinic Acid [1]
This procedure is adapted from the synthesis of 5-aminonicotinic acid from 5-bromonicotinic acid.[1]
Materials:
-
5-Bromonicotinic acid
-
Aqueous ammonia (28-30%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium sulfide (Na₂S) solution
-
Autoclave
-
Standard laboratory glassware
Procedure:
-
In a suitable autoclave, combine 5-bromonicotinic acid (1.0 eq), aqueous ammonia (excess), and a catalytic amount of copper(II) sulfate pentahydrate.
-
Seal the autoclave and heat the reaction mixture to 120-130 °C for 16-24 hours.
-
After cooling to room temperature, carefully open the autoclave and transfer the reaction mixture to a beaker.
-
Add a saturated solution of sodium sulfide to precipitate the copper catalyst as copper sulfide.
-
Filter the mixture to remove the precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5.
-
Cool the solution in an ice bath to precipitate the 5-aminonicotinic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
This is a general procedure for the reduction of a carboxylic acid to an alcohol using lithium aluminum hydride (LiAlH₄).
Materials:
-
5-Aminonicotinic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve 5-aminonicotinic acid (1.0 eq) in anhydrous THF in the dropping funnel.
-
Slowly add the solution of 5-aminonicotinic acid to the LiAlH₄ suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Reactivity and Potential Applications
The trifunctional nature of this compound makes it a highly valuable building block.
-
Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, arylation, and diazotization, allowing for the introduction of diverse substituents.
-
Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to ethers, esters, or halides.
-
Pyridine Ring: The pyridine nitrogen can be quaternized, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the existing substituents.
Medicinal Chemistry Applications
Aminopyridine derivatives are known to exhibit a broad spectrum of biological activities.[2][3] They are found in numerous FDA-approved drugs and are key components in the development of new therapeutic agents.[2] The structural motifs present in this compound suggest its potential as a scaffold for the development of inhibitors for various enzymes and receptors. For instance, aminopyridine-based compounds have been investigated as kinase inhibitors, which are crucial targets in cancer therapy.
Caption: Potential inhibition of a kinase signaling pathway by a derivative of this compound.
Materials Science Applications
The rigid and aromatic nature of the pyridine ring, combined with the reactive amino and hydroxyl groups, makes this compound a candidate for the synthesis of novel polymers and functional materials. For example, it could be incorporated into polyamides, polyesters, or polyurethanes to impart specific properties such as thermal stability, conductivity, or metal-coordinating ability.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a promising heterocyclic building block with significant untapped potential. Its versatile chemical nature allows for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The proposed synthetic route provides a practical approach for its preparation, opening the door for further exploration of its properties and applications. As research in the field of heterocyclic chemistry continues to expand, the importance of such fundamental building blocks will undoubtedly grow.
References
The Multifaceted Biological Activities of Aminopyridine Methanol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of aminopyridine methanol compounds and their derivatives. Emerging research has highlighted the therapeutic potential of this class of compounds across various domains, including oncology, neurobiology, and immunology. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key signaling pathways and mechanisms of action.
Core Biological Activities and Quantitative Data
Aminopyridine methanol compounds have demonstrated a range of biological effects, primarily attributable to their ability to modulate key physiological pathways. The core activities identified in preclinical studies include anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Derivatives of aminopyridine have been investigated as potent inhibitors of Tropomyosin receptor kinase (TRK), a key target in various cancers driven by NTRK gene fusions.[1] The inhibitory effects of these compounds have been quantified against several cancer cell lines.
| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 13 | TRKA, TRKB | - | Kinase Assay | 0.27 (TRKA), 1.1 (TRKB) | [2] |
| Compound 6 | TRKA | - | Kinase Assay | 0.007 | [2] |
| Isothiazole Derivative 6-1a | TRKA | - | Kinase Assay | 0.003 | [2] |
| Isothiazole Derivative 6-1b | TRKA | - | Kinase Assay | 0.004 | [2] |
| Compound 18g | BTK | Raji (Burkitt's lymphoma) | Xenograft Model | 46.8% tumor inhibition | [3] |
| 4-Aminopyridine | VGKCs | MCF-7 (Breast Cancer) | Cell Viability | - | [4] |
Neuroprotective and Axonal Conduction Restoration
4-Aminopyridine-3-methanol has been identified as a potent potassium channel blocker, capable of restoring axonal conduction in damaged nerve fibers. This activity is particularly relevant for neurodegenerative conditions such as spinal cord injury and multiple sclerosis.
| Compound | Activity | Model | Key Findings | Reference |
| 4-Aminopyridine-3-methanol | Potassium Channel Blocker | Stretched spinal cord white-matter strips | 10 times more potent than 4-AP in restoring axonal conduction. | [2] |
| 4-Aminopyridine-3-methanol | I(A) Blocker | Guinea pig dorsal root ganglia cells | Effective blocker of the A-type potassium current. | [2] |
Anti-inflammatory Activity
Certain aminopyridine derivatives have demonstrated the ability to modulate inflammatory responses by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
| Compound | Activity | Model | Key Findings | Reference |
| Compound 51 (2-aminopyridine derivative) | NF-κB Inhibitor | LPS-stimulated RAW264.7 cells | Suppressed phosphorylation and nuclear translocation of NF-κB p65. | [5] |
| Pyridine N-oxide derivative (JPL-32) | NF-κB Inhibitor | TNF-α-stimulated OM-10.1 and U1 cells | Inhibited DNA binding of nuclear NF-κB. | [6] |
Antimicrobial Activity
The antimicrobial potential of aminopyridine derivatives has also been explored, with some compounds showing efficacy against bacterial strains.
| Compound Class | Activity | Method | Key Findings | Reference |
| 2-Aminopyridine derivatives | Antibacterial | - | Activity against various bacterial strains. | [5] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of aminopyridine methanol compounds are underpinned by their interactions with specific molecular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
TRK Signaling Pathway Inhibition in Cancer
Aminopyridine derivatives can act as inhibitors of TRK, thereby blocking downstream signaling cascades that promote cancer cell proliferation and survival.
Caption: Inhibition of the TRK signaling pathway by aminopyridine methanol derivatives.
Modulation of the NF-κB Inflammatory Pathway
Certain aminopyridine derivatives can suppress inflammation by inhibiting the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.
Caption: Aminopyridine derivatives inhibit the NF-κB signaling pathway.
Mechanism of Action as a Potassium Channel Blocker
4-Aminopyridine-3-methanol restores axonal conduction by blocking voltage-gated potassium channels, which prolongs the action potential and allows for signal propagation across damaged nerve segments.
Caption: Mechanism of axonal conduction restoration by 4-aminopyridine-3-methanol.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro and in vivo assays used to evaluate the biological activities of aminopyridine methanol compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of aminopyridine methanol derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the aminopyridine methanol compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.
-
Antimicrobial Susceptibility Testing: Disk Diffusion Assay
Objective: To assess the antimicrobial activity of aminopyridine methanol compounds against various bacterial strains.
Principle: This method involves placing paper disks impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting bacterial growth, a clear, circular zone of inhibition will appear around the disk.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
-
Agar Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
-
Disk Application:
-
Aseptically place paper disks impregnated with a known concentration of the aminopyridine methanol compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
Interpret the results based on standardized zone diameter interpretive charts (if available) or by comparing the zone sizes to those of control antibiotics.
-
In Vivo Anticancer Efficacy: Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor activity of aminopyridine methanol derivatives.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the aminopyridine methanol compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a certain size, or after a predetermined treatment period.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Western Blot for Protein Phosphorylation
Objective: To assess the effect of aminopyridine methanol compounds on the phosphorylation of specific proteins in a signaling pathway (e.g., TRK, NF-κB pathway components).[7][8]
Principle: Western blotting allows for the detection of specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated form of a protein, it is possible to determine the effect of a compound on its phosphorylation status.
Protocol:
-
Sample Preparation:
-
Treat cells with the aminopyridine methanol compound for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated samples. It is recommended to also probe for the total protein as a loading control.[9]
-
Conclusion
Aminopyridine methanol compounds represent a promising class of molecules with diverse biological activities. Their potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these compounds and to design robust preclinical studies. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and evaluating the safety and efficacy of lead compounds in more advanced preclinical models.
References
- 1. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dissection of signaling pathways regulating TrkB-dependent gephyrin clustering [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
An In-depth Technical Guide on (5-Aminopyridin-3-yl)methanol Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Aminopyridin-3-yl)methanol and its structural isomers, such as (5-Aminopyridin-2-yl)methanol, represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] The aminopyridine scaffold is a key pharmacophore in numerous biologically active molecules due to its ability to form crucial hydrogen bonds with various enzymatic targets.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives based on the aminopyridine core, with a particular focus on their potential as anticancer agents through the modulation of key signaling pathways.
Synthetic Strategies and Structural Analogs
The synthesis of aminopyridine derivatives often involves multi-step reactions to introduce diverse functionalities. A general approach to synthesizing these compounds can be gleaned from the synthesis of structural isomers like (2-aminopyridin-3-yl)methanol and various other aminopyridine-containing heterocyclic systems.[4][5][6] These synthetic routes typically allow for the facile introduction of substituents, enabling the exploration of structure-activity relationships (SAR).[7][8] For instance, substitutions on the pyridine ring and the amino group have been shown to significantly influence the biological activity of these compounds.[8]
Quantitative Biological Data of Aminopyridine Derivatives
The aminopyridine scaffold has been incorporated into a variety of more complex heterocyclic systems that exhibit potent biological activity, particularly as kinase inhibitors. The following tables summarize the in vitro efficacy of several key aminopyridine derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Aminopyridine-based Kinase Inhibitors
| Compound ID | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| 10e | JAK2, JAK3, Aurora A, Aurora B | K562 | 6.726 | [2] |
| 15n | Not Specified | A549 | 1.91 | [9] |
| 4g | EGFR | MCF-7 | 5.1 | |
| 4g | EGFR | HepG2 | 5.02 | |
| 4g | EGFR | HCT-116 | 6.6 | [10] |
| 9g | EGFR | T-47D | 3.14 | [11] |
| 9k | EGFR | T-47D | 4.92 | [11] |
| 9g | EGFR | MDA-MB-231 | 0.62 | [11] |
| 9k | EGFR | MDA-MB-231 | 1.14 | [11] |
Table 2: EGFR Inhibitory Activity of Selected Aminopyridine Derivatives
| Compound ID | EGFR IC50 (nM) | Reference |
| 9g | 267 | [11] |
| 9k | 395 | [11] |
Experimental Protocols
General Synthesis of 2-Aminopyridine Derivatives
A common and efficient method for the synthesis of substituted 2-aminopyridines involves a multi-component reaction using enaminones as key precursors under solvent-free conditions.[4]
Materials:
-
Enaminone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Primary amine (1.2 eq)
Procedure:
-
A mixture of the enaminone, malononitrile, and the primary amine is heated under solvent-free conditions.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is purified by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.[4]
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[4][12]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase, such as JAK2 or EGFR.[2][8]
Materials:
-
Recombinant human kinase (e.g., JAK2, EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[8]
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, K562)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
Several aminopyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are two such stress-activated pathways that are often deregulated in cancer.[13][14]
Certain aminopyridine analogs have been identified as potent inhibitors of kinases within these pathways, leading to the induction of apoptosis or the suppression of tumor growth.[15] The following diagram illustrates a simplified representation of the MAPK/JNK signaling cascade and its role in cancer.
Caption: Simplified MAPK/JNK signaling pathway and a potential point of inhibition by aminopyridine derivatives.
In addition to the MAPK/JNK pathway, other kinase families are important targets for aminopyridine-based inhibitors. The Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK) are critical components of signaling pathways that regulate immune responses and cell proliferation, and their dysregulation is implicated in various cancers and autoimmune diseases.
Caption: A typical workflow for the discovery and development of aminopyridine-based kinase inhibitors.
Conclusion
The this compound core and its related aminopyridine structures serve as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases. The derivatives discussed in this guide demonstrate significant potential as anticancer agents, with activities in the micromolar to nanomolar range against several cancer cell lines. The modulation of key signaling pathways, such as the MAPK/JNK cascade, underscores the therapeutic promise of this compound class. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for their translation into clinical candidates.
References
- 1. (5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (2-Amino-pyridin-3-yl)-methanol AldrichCPR 23612-57-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. zider.free.fr [zider.free.fr]
- 14. [PDF] Signal integration by JNK and p38 MAPK pathways in cancer development | Semantic Scholar [semanticscholar.org]
- 15. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Using (5-Aminopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, offering a highly potent and sustained pharmacological effect.[5][6]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex.[3][7] The length, rigidity, and chemical composition of the linker can significantly impact the potency and selectivity of the resulting PROTAC.[5][8] (5-Aminopyridin-3-yl)methanol is a versatile building block that can be incorporated into PROTAC linkers to introduce a degree of rigidity and specific geometric constraints. Its primary amine and hydroxyl groups offer orthogonal handles for sequential chemical modifications, allowing for the controlled and modular synthesis of PROTACs.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this compound as a core component of the linker. It includes synthetic schemes, experimental procedures, and data for representative PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[6][9]
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] This process is a departure from traditional occupancy-based inhibition and offers a powerful new modality for therapeutic intervention.[6]
Experimental Workflow
The synthesis of a PROTAC library using (5-Aminopyrin-3-yl)methanol as a linker precursor generally involves three main stages:
-
Functionalization of the Linker Core: this compound is chemically modified to introduce reactive handles for conjugation.
-
Sequential Conjugation: The functionalized linker is sequentially coupled to the warhead and the E3 ligase ligand.
-
Purification and Characterization: The final PROTAC product is purified and its identity and purity are confirmed.
Quantitative Data Presentation
The efficacy of newly synthesized PROTACs is typically evaluated by measuring their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
Table 1: In Vitro Degradation of BRD4 by a Representative PROTAC
| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-1 | BRD4 | Pomalidomide | 15 | >95 | HeLa |
| PROTAC-2 | BRD4 | VHL Ligand | 25 | >90 | MV4-11 |
| JQ1 (Inhibitor) | BRD4 | N/A | N/A | N/A | HeLa |
Note: Data is representative and compiled from studies on BRD4-targeting PROTACs. Actual results may vary depending on the specific warhead, linker, and E3 ligase ligand used.[5][9]
Table 2: Antiproliferative Activity of a Representative BRD4 PROTAC
| Compound | IC50 (nM) in MV4-11 cells |
| PROTAC-1 | 8 |
| PROTAC-2 | 12 |
| JQ1 (Inhibitor) | 35 |
Note: This table illustrates the enhanced antiproliferative activity of PROTACs compared to the parent inhibitor due to the degradation of the target protein.[11]
Experimental Protocols
The following protocols describe the synthesis of a representative BRD4-targeting PROTAC using this compound as a linker precursor, a JQ1 derivative as the warhead, and pomalidomide as the E3 ligase ligand.
Protocol 1: Synthesis of Boc-protected (5-(aminomethyl)pyridin-3-yl)methanol
This protocol describes the first step in functionalizing the linker core.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TEA (1.5 eq) to the solution.
-
Add a solution of (Boc)2O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected intermediate.
Protocol 2: Synthesis of the Linker-Pomalidomide Conjugate
This protocol describes the coupling of the functionalized linker to the E3 ligase ligand.
Materials:
-
Boc-protected (5-(aminomethyl)pyridin-3-yl)methanol (from Protocol 1)
-
Pomalidomide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq), pomalidomide (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Add DIAD (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the linker-pomalidomide conjugate.
Protocol 3: Boc Deprotection and Coupling to the JQ1 Warhead
This protocol describes the deprotection of the linker and subsequent coupling to the warhead.
Materials:
-
Linker-pomalidomide conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
DCM
-
JQ1-carboxylic acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Dissolve the linker-pomalidomide conjugate in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Use the resulting amine salt directly in the next step.
-
-
Amide Coupling:
-
Dissolve the JQ1-carboxylic acid derivative (1.0 eq) and the deprotected linker-pomalidomide (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Protocol 4: Purification and Characterization of the Final PROTAC
Procedure:
-
Purification:
-
Purify the crude product from Protocol 3 by preparative reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS, High-Resolution Mass Spectrometry (HRMS), and ¹H NMR spectroscopy.
-
Conclusion
The use of this compound as a linker precursor provides a versatile and efficient strategy for the synthesis of novel PROTACs. The protocols outlined in these application notes offer a solid foundation for the development of PROTACs targeting a wide range of proteins of interest. As with all PROTAC development, empirical optimization of the linker structure and length is often necessary to achieve optimal degradation efficacy for a given target protein and E3 ligase pair.[12]
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. precisepeg.com [precisepeg.com]
- 3. explorationpub.com [explorationpub.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
Application Notes and Protocols for the Suzuki Coupling Reaction with (5-Aminopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, enabling the synthesis of biaryls, polyolefins, and styrenes.[2][3][4] Its significance is particularly pronounced in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[5]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of (5-Aminopyridin-3-yl)methanol, a key building block in medicinal chemistry. The presence of both an amino group and a hydroxymethyl group on the pyridine ring presents unique opportunities and challenges, such as potential catalyst inhibition by the basic nitrogen of the amino group.[6][7] However, with carefully selected catalysts, ligands, and reaction conditions, these challenges can be overcome to achieve high yields of the desired coupled products.
General Reaction Scheme
The general transformation for the Suzuki coupling of a halogenated derivative of this compound with an arylboronic acid is depicted below. The starting material would typically be a bromo- or chloro-substituted this compound.
Reaction:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
The diagram below outlines the general workflow for the synthesis and purification of the target compounds via Suzuki coupling.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of substituted this compound derivatives. By leveraging the established protocols for similar aminopyridine compounds, researchers can efficiently access a diverse range of novel molecules with potential applications in drug discovery and materials science. Careful optimization of the catalyst, base, and solvent system is crucial for achieving high yields and purity of the desired products. The provided protocols and workflows serve as a robust starting point for the successful implementation of this versatile reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of (5-Aminopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance for various functional groups. The synthesis of N-arylated aminopyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds. (5-Aminopyridin-3-yl)methanol is a valuable building block, incorporating both a nucleophilic amino group and a functional hydroxymethyl group. The selective N-arylation of this substrate via the Buchwald-Hartwig reaction allows for the synthesis of diverse libraries of compounds for drug discovery and development.
These application notes provide detailed protocols and guidance for the successful Buchwald-Hartwig amination of this compound with various aryl halides. The presence of the primary alcohol and the potentially coordinating pyridine nitrogen requires careful consideration of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the primary amino group with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl-(5-(hydroxymethyl)pyridin-3-yl)amine and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific aryl halide coupling partner.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables summarize typical reaction conditions and reported yields for the amination of structurally similar aminopyridine substrates. This data provides a strong starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine Analogues with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 | [1] |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 78 | [2] |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 92 | [3] |
| 4 | 1-Chloro-3-nitrobenzene | PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | DMF | 120 | 16 | 65 | [2] |
Table 2: Screening of Reaction Parameters for Amination of Halopyridines
| Parameter | Variation | Observation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃ and Pd(OAc)₂ often show high activity. Pre-catalysts can also be effective. |
| Ligand | XPhos, SPhos, Xantphos, BINAP | Bulky, electron-rich phosphine ligands like XPhos and SPhos are generally preferred for challenging couplings.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS | Strong, non-nucleophilic bases are typically required. The choice of base can significantly impact yield. |
| Solvent | Toluene, Dioxane, THF, DMF | Anhydrous, deoxygenated solvents are crucial for catalyst stability and activity. |
Experimental Protocols
The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific aryl halide coupling partner.
Protocol 1: General Procedure using Pd₂(dba)₃ and XPhos
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 - 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the aryl halide to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Procedure using Pd(OAc)₂ and Xantphos
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 - 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4-6 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add this compound and the aryl halide.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter through celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst/Ligand: The choice of ligand is critical. For electron-rich or sterically hindered aryl halides, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. Consider using pre-catalysts for more challenging substrates.
-
Base: A stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less reactive aryl halides. Ensure the base is fresh and anhydrous.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.
-
Solvent: The solvent must be anhydrous and deoxygenated.
-
Hydroxymethyl Group Interference: The primary alcohol in the substrate could potentially coordinate to the palladium center. If low yields persist, protection of the alcohol as a silyl ether (e.g., TBDMS) may be necessary.
-
-
Side Product Formation:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced. This can be minimized by ensuring a strictly inert atmosphere and using a ligand that promotes rapid reductive elimination.
-
Homocoupling of Aryl Halide: The formation of biaryl products can sometimes be observed. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can help suppress this side reaction.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the N-arylation of this compound. Careful selection of the catalyst, ligand, base, and solvent, along with strict adherence to anhydrous and inert reaction conditions, are paramount for achieving high yields of the desired products. The protocols provided herein serve as a robust starting point for the synthesis of a wide range of N-aryl-(5-(hydroxymethyl)pyridin-3-yl)amine derivatives, which are valuable intermediates in drug discovery and materials science. Further optimization may be required for specific substrate combinations.
References
Application Notes and Protocols for Amide Coupling with (5-Aminopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of (5-Aminopyridin-3-yl)methanol with a generic carboxylic acid (R-COOH). The protocols are based on established methods for amide bond formation, particularly with electron-deficient amines such as aminopyridines.
This compound presents a unique substrate for amide coupling due to the presence of both a nucleophilic amino group and a primary alcohol. The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the amino group, potentially requiring robust coupling conditions. However, the primary amine is significantly more nucleophilic than the primary alcohol, allowing for chemoselective acylation at the amine without the need for protecting the hydroxyl group under standard coupling conditions.
Two common and effective protocols are presented: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, and the other employing the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) system.
Data Presentation: Comparison of Common Amide Coupling Protocols
The following table summarizes typical reaction conditions and expected yields for the amide coupling of aminopyridine derivatives, providing a baseline for the reaction with this compound. Yields are highly substrate-dependent.
| Coupling Protocol | Carboxylic Acid (Equivalents) | Amine (Equivalents) | Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | 1.0 | 1.1 | HATU (1.1) | - | DIPEA (2.0-3.0) | DMF | 0 to 25 | 2-18 | 70-95[1][2][3] |
| EDC/HOBt | 1.0 | 1.1 | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.0-3.0) | DMF or DCM | 0 to 25 | 12-24 | 60-90[4][5][6] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often preferred for its high efficiency and rapid reaction times, especially for challenging couplings.[1][7]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).
-
Addition of Reagents: Add this compound (1.1 eq), followed by HATU (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C using an ice bath and add DIPEA (2.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-(5-(hydroxymethyl)pyridin-3-yl)amide.
Diagram of HATU Coupling Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation. The addition of HOBt helps to suppress racemization (if the carboxylic acid is chiral) and improves the reaction efficiency by forming a more reactive HOBt-ester intermediate.[4][5][6]
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF or DCM (approximately 0.1-0.5 M).
-
Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If DCM was used as the solvent, wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
If DMF was used, dilute with a large volume of ethyl acetate and wash with water (3x) to remove DMF, followed by washes with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure N-(5-(hydroxymethyl)pyridin-3-yl)amide.
Diagram of EDC/HOBt Coupling Signaling Pathway:
Caption: Key intermediates in EDC/HOBt amide coupling.
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
Application of (5-Aminopyridin-3-yl)methanol in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors
(5-Aminopyridin-3-yl)methanol is a versatile bifunctional building block that holds significant promise in the field of medicinal chemistry. Its unique arrangement of amino, hydroxymethyl, and pyridine functionalities provides a valuable scaffold for the synthesis of diverse compound libraries, particularly in the pursuit of potent and selective kinase inhibitors. The strategic positioning of a hydrogen bond donor (amino group) and a hydrogen bond acceptor (pyridine nitrogen) allows for critical interactions within the ATP-binding pocket of various kinases, while the hydroxymethyl group offers a key vector for synthetic elaboration to enhance potency, selectivity, and pharmacokinetic properties.
Application Notes
The primary application of this compound in medicinal chemistry lies in its role as a core scaffold for the development of kinase inhibitors targeting signaling pathways implicated in cancer and autoimmune diseases. The aminopyridine moiety is a well-established pharmacophore known to interact with the hinge region of the ATP-binding site of many protein kinases. The 3,5-substitution pattern allows for the introduction of substituents that can occupy and interact with both the hydrophobic regions and the solvent-exposed areas of the kinase domain, thereby influencing the inhibitor's potency and selectivity profile.
Derivatives of similar aminopyridine scaffolds have shown potent inhibitory activity against several important kinase targets, including:
-
Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial components of signaling pathways for numerous cytokines and growth factors. Dysregulation of JAK signaling is a hallmark of various autoimmune and inflammatory diseases.
-
Tyrosine Kinase 2 (TYK2): A member of the JAK family, TYK2 is involved in the signaling of key cytokines like IL-12, IL-23, and type I interferons, making it an attractive target for autoimmune disorders.
-
Bcr-Abl: This fusion protein with constitutive tyrosine kinase activity is the causative agent of chronic myeloid leukemia (CML).
The this compound scaffold can be synthetically modified through various chemical reactions to generate a library of potential kinase inhibitors. The amino group can be functionalized via acylation, sulfonylation, or participate in coupling reactions like the Buchwald-Hartwig amination. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid for further derivatization, or it can be used in ether or ester linkages. The pyridine ring itself can be subjected to cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl substituents.
Experimental Protocols
This section provides detailed methodologies for the synthesis of derivatives of this compound, focusing on reactions that are pivotal for creating libraries of potential kinase inhibitors.
Protocol 1: N-Arylation of this compound via Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl bromide to introduce a key pharmacophoric element for kinase binding.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Cesium carbonate - Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), cesium carbonate (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines the introduction of an aryl or heteroaryl group at a halogenated position of the pyridine ring, which can be achieved by first halogenating the this compound scaffold.
Materials:
-
Halogenated this compound derivative (e.g., (5-Amino-2-bromopyridin-3-yl)methanol)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Solvent mixture (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the halogenated this compound derivative (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 equiv.) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table summarizes hypothetical inhibitory activities of derivatives synthesized from this compound against various kinases, based on structure-activity relationship (SAR) data from similar aminopyridine-based inhibitors. This data is for illustrative purposes to guide lead optimization.
| Compound ID | R1-substituent (at N5) | R2-substituent (at C2) | JAK2 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Bcr-Abl IC₅₀ (nM) |
| APM-001 | H | H | >1000 | >1000 | >1000 |
| APM-002 | 4-Tolyl | H | 150 | 250 | 800 |
| APM-003 | H | Phenyl | 500 | 700 | 950 |
| APM-004 | 4-Tolyl | Phenyl | 25 | 45 | 120 |
| APM-005 | 3-Trifluoromethylphenyl | H | 80 | 120 | 350 |
| APM-006 | 3-Trifluoromethylphenyl | Pyrimidin-5-yl | 5 | 10 | 50 |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways that can be targeted by inhibitors derived from this compound.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: Bcr-Abl Signaling Pathway in CML.
Caption: TYK2 Signaling in Autoimmune Disease.
Caption: Workflow for Inhibitor Development.
Troubleshooting & Optimization
Troubleshooting low yield in (5-Aminopyridin-3-yl)methanol synthesis
Technical Support Center: (5-Aminopyridin-3-yl)methanol Synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of this compound. The following question-and-answer format addresses common issues and offers potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the synthesis of this compound is significantly lower than expected. Where should I begin troubleshooting?
A: A low overall yield can result from issues at multiple stages of the synthesis, which typically involves the reduction of a 5-aminonicotinic acid derivative. A systematic approach is best. Start by evaluating the purity of your starting materials and then critically assess each step of your reaction: the initial esterification (if performed) and the subsequent reduction.
Below is a general workflow to help diagnose the issue:
Caption: Troubleshooting workflow for low yield synthesis.
Q2: I suspect the reduction of the carboxylic acid/ester is incomplete. How can I improve this step?
A: The reduction of the carbonyl group is a critical step, commonly performed with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). Incomplete reduction is a frequent cause of low yield.
Common Causes & Solutions:
-
Inactive Reducing Agent: LiAlH₄ is highly reactive with moisture and can degrade upon storage. Using old or improperly stored reagent will significantly lower its activity.
-
Solution: Use a fresh bottle of LiAlH₄ or titrate the existing solution to determine its active concentration before use.
-
-
Insufficient Amount of Reducing Agent: Both the ester/acid carbonyl and the acidic proton of the carboxylic acid will consume the hydride. The amino group may also react.
-
Solution: Ensure you are using a sufficient molar excess of LiAlH₄. For a carboxylic acid starting material, at least 3 equivalents are theoretically needed. It is common to use a larger excess (e.g., 3-4 equivalents) to drive the reaction to completion[1].
-
-
Presence of Water: Trace amounts of water in the reaction solvent (e.g., THF) or on the glassware will rapidly quench LiAlH₄.
-
Solution: Use freshly distilled, anhydrous THF. Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction[1].
-
-
Suboptimal Temperature: Adding the substrate to the LiAlH₄ suspension at too high a temperature can lead to side reactions. Conversely, not allowing the reaction to warm or reflux may result in a sluggish, incomplete reaction.
-
Solution: A common procedure is to add the substrate slowly to the LiAlH₄ suspension in THF at a very low temperature (e.g., -60 °C to 0 °C), then gradually warm to room temperature, and finally heat to reflux for a period to ensure completion[1]. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Q3: My purification by column chromatography results in significant product loss. Are there alternative methods or ways to optimize this?
A: this compound is a polar compound, which can sometimes make purification challenging. Product loss during chromatography can be due to irreversible adsorption onto the silica gel or poor separation from byproducts.
Optimization Strategies:
-
TLC Optimization: Before running a column, carefully optimize the eluent system using TLC. The goal is to have a retention factor (Rƒ) for your product between 0.2 and 0.4 for good separation. A common eluent system for this type of compound is a mixture of a polar and a less polar solvent, such as Ethyl Acetate/Methanol[1].
-
Silica Gel Deactivation: The amino group on the pyridine ring can interact strongly with the acidic silica gel.
-
Solution: You can pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1%) before packing the column. This neutralizes the acidic sites and can significantly improve recovery.
-
-
Alternative Purification:
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be a highly effective method to obtain pure material with minimal loss. Experiment with different solvent systems (e.g., isopropanol, ethyl acetate/hexanes, dichloromethane/methanol) to find one that provides good crystal formation upon cooling.
-
Acid/Base Extraction: An acid/base workup can help remove non-basic impurities. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities. Be cautious, as the product itself has a basic nitrogen and may partition into an acidic aqueous phase if washed with acid.
-
Data Presentation
The synthesis of this compound typically proceeds via the reduction of a 5-aminonicotinic acid derivative. The conditions for this reduction can vary, impacting the final yield.
| Starting Material | Reducing Agent | Solvent | Temperature Profile | Reported Yield | Reference |
| Ethyl 6-aminonicotinate* | LiAlH₄ (3.0 eq.) | Anhydrous THF | -60°C to 0°C, then reflux | 72% | [1] |
| 5-Aminonicotinic acid | LiAlH₄ (≥3.0 eq.) | Anhydrous THF | 0°C to reflux | Variable | General Knowledge |
| 5-Aminonicotinic acid | Borane (BH₃) complexes | THF or Dioxane | Room Temp to 65°C | Variable | General Knowledge |
*Note: The reference mentions "6-aminonicotinate", which is likely a typo for the ethyl ester of 5-aminonicotinic acid, as this is the logical precursor to the target molecule.
Experimental Protocols
Protocol 1: Two-Step Synthesis from 5-Aminonicotinic Acid
This protocol is adapted from a reported synthesis of a similar compound and represents a common route[1].
Step A: Esterification of 5-Aminonicotinic Acid
-
To a solution of 5-aminonicotinic acid (1.0 eq.) in ethanol (approx. 0.7 M), slowly add concentrated sulfuric acid (0.5 eq.) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 16 hours. Monitor reaction completion by TLC.
-
After cooling to room temperature, carefully pour the mixture into a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 5-aminonicotinate.
Step B: Reduction to this compound
-
Under an inert atmosphere (N₂ or Ar), add Lithium Aluminum Hydride (LiAlH₄, 3.0 eq.) to a flask containing anhydrous THF. Cool the suspension to -60 °C.
-
Dissolve the crude ethyl 5-aminonicotinate from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to gradually warm to 0 °C and then heat to reflux for 1 hour.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a 5N aqueous NaOH solution.
-
Filter the resulting precipitate (aluminum salts) and wash the solid thoroughly with EtOAc or THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: e.g., EtOAc/Methanol 95:5) to afford the pure this compound[1].
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Simplified mechanism of ester reduction using LiAlH₄.
References
Technical Support Center: Reduction of 5-Nitropyridine-3-methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of 5-nitropyridine-3-methanol to its corresponding amine, 5-aminopyridine-3-methanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Q1: The reduction of my 5-nitropyridine-3-methanol is incomplete, and I still have starting material present. What are the possible causes and solutions?
A1: Incomplete reduction is a common issue in catalytic hydrogenation. Several factors could be at play:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old, deactivated, or of poor quality.
-
Solution: Use fresh, high-quality catalyst for each reaction. Ensure the catalyst has been stored properly under an inert atmosphere.
-
-
Catalyst Poisoning: The product, 5-aminopyridine-3-methanol, contains a basic nitrogen atom that can poison the catalyst surface, slowing down the reaction.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Alternatively, adding a small amount of a non-coordinating acid, like acetic acid, can sometimes mitigate catalyst poisoning by protonating the basic nitrogen.
-
-
Insufficient Hydrogen: The hydrogen pressure may be too low, or the hydrogen supply may have been depleted.
-
Solution: Ensure a constant and adequate supply of hydrogen. For balloon hydrogenations, ensure the balloon remains inflated throughout the reaction. For reactions in a pressure vessel, monitor the pressure gauge.
-
-
Poor Mass Transfer: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.
-
Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
-
Q2: My reaction has produced several side products, leading to a complex mixture and low yield of the desired 5-aminopyridine-3-methanol. What are these side products and how can I avoid them?
A2: The reduction of nitroaromatics can proceed through several intermediates, which can lead to the formation of various side products. The table below summarizes the most common side products and strategies to minimize their formation.
| Side Product | Structure | Probable Cause | Mitigation Strategy |
| Nitroso Intermediate | Incomplete reduction. | Increase reaction time, hydrogen pressure, or catalyst loading. | |
| Hydroxylamine Intermediate | Incomplete reduction. | Increase reaction time, hydrogen pressure, or catalyst loading. | |
| Azoxy Compound | Condensation of nitroso and hydroxylamine intermediates, often favored under basic conditions. | Ensure the reaction medium is neutral or slightly acidic. Avoid using basic solvents or additives. | |
| Azo Compound | Condensation of the nitroso intermediate with the final amine product, or reduction of the azoxy compound. | Optimize reaction conditions to favor complete reduction to the amine. Shorter reaction times at optimal temperature and pressure can be beneficial. |
Q3: After filtration, my filtrate is dark-colored, and I suspect palladium contamination in my product. How can I remove it?
A3: Palladium leaching from the carbon support can occur.
-
Solution: Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst particles. If the filtrate is still colored, you can treat the solution with activated carbon and re-filter. For very fine palladium particles, filtration through a specialized membrane filter (e.g., 0.45 µm) may be necessary.
Q4: The reaction seems to stop before completion, even with a fresh catalyst. What could be the issue?
A4: This could be a severe case of catalyst poisoning or a solvent-related issue.
-
Catalyst Poisoning by Substrate Impurities: Impurities in the starting 5-nitropyridine-3-methanol, such as sulfur-containing compounds, can irreversibly poison the palladium catalyst.
-
Solution: Ensure the purity of your starting material. Recrystallization or column chromatography of the starting material may be necessary.
-
-
Inappropriate Solvent: Some solvents can inhibit the reaction.
-
Solution: Protic solvents like methanol and ethanol are generally preferred for catalytic hydrogenations. Avoid chlorinated solvents like dichloromethane.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the reduction of 5-nitropyridine-3-methanol?
A1: 10% Palladium on activated carbon (Pd/C) is the most commonly used and generally effective catalyst for this transformation.
Q2: What are the optimal reaction conditions (solvent, temperature, pressure)?
A2:
-
Solvent: Methanol or ethanol are excellent choices as they are protic and can help with the solubility of the starting material and product.
-
Temperature: The reaction is typically run at room temperature. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction but may also promote side product formation.
-
Pressure: For laboratory scale, a hydrogen balloon is often sufficient. For larger scales or to accelerate the reaction, a pressure of 1-4 atmospheres (atm) in a hydrogenation vessel (e.g., a Parr shaker) is recommended.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be filtered through a small plug of silica or Celite® to remove the catalyst before analysis.
Q4: What is the best method to purify the final product, 5-aminopyridine-3-methanol?
A4: After filtering off the catalyst and evaporating the solvent, the crude product can be purified by:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography on silica gel is a reliable method. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common eluent system.
Q5: Are there any safety precautions I should be aware of when running this reaction?
A5: Yes, several safety precautions are crucial:
-
Hydrogen Flammability: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and away from any ignition sources.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) when possible. After the reaction, the catalyst should be filtered and kept wet with water or solvent to prevent ignition.
-
Pressure Equipment: If using a pressure vessel, ensure it is properly maintained and operated according to the manufacturer's instructions.
Reaction Pathway and Side Products
The following diagram illustrates the intended reaction pathway for the reduction of 5-nitropyridine-3-methanol and the formation of potential side products.
Caption: Reaction pathway for the reduction of 5-nitropyridine-3-methanol.
Technical Support Center: Optimizing Suzuki Coupling for Aminopyridines
Welcome to the technical support center for optimizing Suzuki coupling reactions involving aminopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for successful cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with aminopyridines often challenging?
A1: Suzuki couplings involving aminopyridines can be problematic due to the intrinsic properties of the substrate. The nitrogen atoms in both the pyridine ring and the amino group are Lewis basic and can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, hindering the catalytic cycle.[1][2] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the C-X (halide) bond towards the crucial oxidative addition step.[1]
Q2: My aminopyridine Suzuki coupling reaction is not working at all. What are the most common reasons for complete failure?
A2: Complete reaction failure often points to a fundamental issue with one or more of the reaction components or conditions. Key areas to investigate include:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. Ensure the quality of your palladium precursor and ligand. For less reactive aryl chlorides, standard ligands like PPh₃ may not be effective.[3]
-
Oxygen Contamination: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Thoroughly degassing solvents and the reaction mixture is critical.[3]
-
Inappropriate Base: The base is crucial for activating the boronic acid. If the base is too weak, insoluble, or old, the reaction may fail. For challenging substrates like aryl chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often necessary.[3][4]
-
Suboptimal Temperature: Aryl chlorides, being the least reactive of the aryl halides, often require higher temperatures (typically 80-110 °C) for the oxidative addition step to proceed at a reasonable rate.[3]
Q3: I'm observing a low yield in my reaction. What are the likely side reactions and how can I minimize them?
A3: Low yields can result from incomplete conversion or the prevalence of side reactions. The most common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which can be a significant issue with heteroaryl boronic acids.[1][2] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]
-
Dehalogenation: The starting aryl halide is reduced to the corresponding aminopyridine. This can be caused by hydride sources in the reaction mixture.[2] Optimizing the reaction time and ensuring the use of pure, appropriate solvents can help minimize this.[2]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2] Thorough degassing and using a direct Pd(0) source can be beneficial.[5]
Q4: Can the free amino group on the pyridine ring interfere with the reaction?
A4: Yes, the lone pair of electrons on the amino group's nitrogen can coordinate with the palladium catalyst, leading to inhibition.[5] While many successful protocols for unprotected aminopyridines exist, they often rely on specific, bulky ligands to prevent this coordination.[5][6] In some challenging cases, protecting the amino group (e.g., as an acetamide) may improve the reaction outcome, although this adds extra synthetic steps.[5][7]
Troubleshooting Guides
Issue: Low to No Product Formation
If you are experiencing low to no yield, a systematic approach to troubleshooting is essential. The following guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low-Yield Suzuki Coupling Reactions
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
Aminopyridine Halide: Confirm its purity. Impurities can interfere with the catalyst.
-
Boronic Acid/Ester: Boronic acids can degrade over time, leading to lower yields. Use fresh or recently purified boronic acids. Consider using more stable pinacol esters.[1]
-
Stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of the boronic acid (typically 1.1-1.5 equivalents) is common.[8]
-
-
Evaluate the Catalyst System:
-
Palladium Precursor: Use a reliable source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃.[2][3]
-
Ligand Selection: This is often the most critical parameter. For challenging aminopyridine couplings, especially with chloro-substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are highly recommended.[1][3] Standard ligands like PPh₃ may be ineffective.[2][3]
-
Catalyst Loading: If catalyst inhibition is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[1]
-
-
Assess Reaction Conditions:
-
Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ or stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1][4] The base must be sufficiently soluble in the reaction medium.
-
Solvent Choice: The solvent must dissolve all reaction components and be compatible with the catalytic system. Common solvents include 1,4-dioxane, toluene, and DMF, often with a small amount of water.[8][9] Ensure solvents are anhydrous and degassed when necessary.
-
Temperature: For less reactive halides like chlorides, higher temperatures (80-110 °C) are generally required.[3]
-
-
Ensure an Inert Atmosphere:
-
Analyze for Side Reactions:
Data Presentation: Optimizing Reaction Parameters
The following tables summarize common starting points and conditions for optimizing the Suzuki coupling of aminopyridines.
Table 1: Recommended Catalyst Systems for Aminopyridine Suzuki Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Substrate Suitability | Reference(s) |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | General, high-yielding for challenging chlorides. | [3] |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Effective for heteroaryl couplings. | [1] |
| PdCl₂(dppf) | (None, is a complex) | 2-5 | Robust, common pre-catalyst, may need higher temps. | [3][5] |
| Pd(PPh₃)₄ | (None, is a complex) | 2-5 | May be effective for bromides/iodides, often poor for chlorides. | [2][8] |
Table 2: Common Bases and Solvents for Aminopyridine Suzuki Coupling
| Base | Typical Equivalents | Common Solvent(s) | Temperature (°C) | Notes | Reference(s) |
| K₃PO₄ | 2.0-3.0 | 1,4-Dioxane/H₂O, Toluene | 80-110 | Often effective for less reactive chlorides. | [2][8] |
| K₂CO₃ | 2.0-3.0 | 1,4-Dioxane/H₂O, DMF/H₂O | 85-120 | A milder base, widely used. | [1][8] |
| Cs₂CO₃ | 2.0-3.0 | 1,4-Dioxane, Toluene | 80-110 | Highly effective but more expensive. | [1] |
| KF | 2.0-3.0 | THF | 50-70 | Can be effective in specific cases. | [8] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Chloro-Aminopyridine
This protocol provides a general starting point for the Suzuki coupling of a chloro-aminopyridine with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki coupling of aminopyridines.
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloro-aminopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[2]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[2]
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[2]
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing homo-coupling in reactions with (5-Aminopyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Aminopyridin-3-yl)methanol in cross-coupling reactions. Our goal is to help you minimize side reactions, such as homo-coupling, and optimize your reaction conditions for the best possible outcomes.
Troubleshooting Guide: Preventing Homo-coupling
Homo-coupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of undesired symmetric biaryls. This not only reduces the yield of your target product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homo-coupling when using this compound or its derivatives.
Problem: Significant formation of homo-coupled byproduct is observed.
Below is a troubleshooting workflow to help you identify and address the root cause of homo-coupling.
Figure 1. Troubleshooting logic for addressing homo-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homo-coupling in reactions with this compound?
A1: Homo-coupling in palladium-catalyzed cross-coupling reactions involving this compound and its derivatives is primarily caused by two mechanisms:
-
Oxygen-Mediated Homo-coupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) to form the homo-coupled product. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homo-coupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor, it can directly react with the organometallic reagent to produce the homo-coupled dimer and the active Pd(0) catalyst. This can be a significant issue at the beginning of the reaction.
The amino and hydroxymethyl groups on the pyridine ring can also influence the electronic properties of the molecule and its interaction with the palladium catalyst, potentially affecting the rates of the desired cross-coupling versus the undesired homo-coupling.
Q2: How can I minimize homo-coupling when using this compound in a Suzuki coupling?
A2: To minimize homo-coupling in a Suzuki reaction with this compound or its derivatives, consider the following strategies:
| Strategy | Recommendation | Rationale |
| Atmosphere | Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and execution. | Prevents oxygen-mediated homo-coupling. |
| Palladium Source | Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. | Bypasses the in-situ reduction of Pd(II) which can initiate homo-coupling. |
| Ligands | Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. | These ligands promote the desired reductive elimination step and can shield the palladium center, disfavoring side reactions. |
| Reagents | Use high-purity reagents. For boronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates. | Unstable reagents can degrade and contribute to side reactions, including homo-coupling. |
| Additives | The addition of a mild reducing agent, such as potassium formate, may suppress homo-coupling. | Helps to minimize the concentration of free Pd(II) in the reaction mixture. |
| Protecting Groups | Consider protecting the amino group, for instance as an acetamide. | The unprotected amino group can sometimes interfere with the catalytic cycle. Protecting it can lead to cleaner reactions and higher yields of the desired product.[1] |
Q3: Do I need to protect the amino and hydroxymethyl groups on this compound during cross-coupling reactions?
A3: The necessity of protecting groups depends on the specific reaction conditions and the other coupling partner.
-
Amino Group: The primary amino group in this compound can coordinate to the palladium catalyst, potentially inhibiting the reaction or leading to side products. In many cases, protecting the amino group (e.g., as an acetamide) can result in higher yields and cleaner reaction profiles, particularly in Suzuki couplings.[1] However, some modern catalyst systems with bulky ligands are more tolerant of free amines.
-
Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is generally less reactive under many cross-coupling conditions. However, under strongly basic conditions or at high temperatures, it could potentially deprotonate and interact with the catalyst or other reagents. If you are observing side reactions related to this group, protection (e.g., as a silyl ether or benzyl ether) may be necessary.
A general strategy is to first attempt the reaction without protecting groups using a robust catalyst system. If low yield or significant byproduct formation is observed, a systematic investigation of protecting the amino group first, and then both the amino and hydroxymethyl groups, is recommended.
Q4: What are some recommended starting conditions for a Suzuki coupling with a derivative of this compound?
A4: For the Suzuki coupling of a protected derivative such as N-[5-bromo-2-methylpyridin-3-yl]acetamide with an arylboronic acid, the following conditions have been reported to give moderate to good yields[1]:
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (3 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 85-95 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
It is important to note that the optimal conditions can vary depending on the specific substrates used.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide[1]
This protocol describes a general method for the Suzuki-Miyaura coupling of an N-protected derivative of a bromo-aminopyridine with an arylboronic acid.
Materials:
-
N-[5-bromo-2-methylpyridin-3-yl]acetamide
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add N-[5-bromo-2-methylpyridin-3-yl]acetamide, the arylboronic acid, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add Pd(PPh₃)₄ to the vessel under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2. General workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and the competing homo-coupling pathway.
Figure 3. Catalytic cycles for Suzuki-Miyaura coupling and homo-coupling.
References
Stability of (5-Aminopyridin-3-yl)methanol under acidic/basic conditions
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the stability of (5-Aminopyridin-3-yl)methanol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
The pyridine ring nitrogen in this compound is basic and will be protonated under acidic conditions. While the aminopyridine core is generally stable, strong acidic conditions, particularly at elevated temperatures, may lead to slow degradation over time. The primary concern would be potential acid-catalyzed reactions involving the hydroxymethyl group.
Q2: What is the expected stability of this compound under basic conditions?
This compound is generally expected to be stable under mild basic conditions. The amino group is a weak acid and will be deprotonated only under very strong basic conditions. The hydroxymethyl group is also relatively stable. However, exposure to strong bases at high temperatures for extended periods could potentially lead to unforeseen degradation pathways.
Q3: Are there any known incompatibilities for this compound?
As with many amines, this compound may be incompatible with strong oxidizing agents. The amino group can be susceptible to oxidation, which could lead to the formation of nitroso or nitro compounds. It is also advisable to avoid contact with strong acids unless a salt form is desired, and with strong bases for prolonged periods, especially at elevated temperatures.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Discoloration of the compound upon storage or in solution. | Oxidation of the amino group. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use de-gassed solvents and protect from light. |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) after treatment with acid. | Acid-catalyzed degradation or side reactions. | Neutralize the solution promptly after the reaction is complete. Consider using milder acidic conditions or a protective group strategy for the hydroxymethyl or amino group if the reaction conditions are harsh. |
| Poor recovery of the compound after exposure to basic conditions. | Base-catalyzed degradation. | Use the mildest basic conditions possible. If a strong base is required, perform the reaction at a lower temperature and for a shorter duration. |
| Inconsistent experimental results. | Instability of the compound in the chosen solvent or buffer system. | Evaluate the stability of this compound in the specific solvent or buffer at the intended experimental temperature and pH before proceeding with large-scale experiments. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic and Basic Solutions
This protocol outlines a general method to assess the stability of this compound in acidic and basic aqueous solutions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or DMSO.
-
Preparation of Test Solutions:
-
Acidic Condition: Add a known volume of the stock solution to an acidic buffer (e.g., pH 2, 0.01 N HCl) to achieve the desired final concentration.
-
Basic Condition: Add a known volume of the stock solution to a basic buffer (e.g., pH 12, 0.01 N NaOH) to achieve the desired final concentration.
-
Neutral Condition (Control): Add a known volume of the stock solution to a neutral buffer (e.g., pH 7.4, PBS) to achieve the desired final concentration.
-
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching and Analysis:
-
For the acidic solution, quench the aliquot by neutralizing it with a suitable base.
-
For the basic solution, quench the aliquot by neutralizing it with a suitable acid.
-
Analyze the samples by a suitable analytical method, such as HPLC-UV, to determine the concentration of the parent compound and detect any potential degradation products.
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Visualizations
Caption: A flowchart for troubleshooting stability issues.
Caption: Potential degradation pathways under different conditions.
Purification of (5-Aminopyridin-3-yl)methanol by column chromatography
<_content> ## Technical Support Center: Purification of (5-Aminopyridin-3-yl)methanol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the purification of this compound by column chromatography. It includes frequently asked questions (FAQs), a troubleshooting guide, experimental protocols, and comparative data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound on silica gel?
A1: The primary challenge is the interaction between the basic amine groups on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to significant peak tailing, poor separation, or even irreversible adsorption of the compound onto the stationary phase.[1][2]
Q2: What is a recommended stationary phase for this purification?
A2: Standard flash-grade silica gel (40-63 µm) is commonly used. However, if significant tailing or compound degradation is observed, using deactivated (base-treated) silica gel or an alternative stationary phase like alumina (basic or neutral) may be beneficial.[3][4]
Q3: Which mobile phase (eluent) system is most effective?
A3: A polar solvent system is required. Good starting points include gradients of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) in hexanes.[5] For aminopyridines, which are polar, a common system is DCM with a gradient of 5-10% MeOH.[5][6] To mitigate tailing, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (e.g., 0.5-2%) to the mobile phase is highly recommended.[2][4][7]
Q4: How can I determine if my compound is degrading on the silica gel?
A4: You can test for stability by spotting your crude sample on a TLC plate, then letting it sit for an hour or two before eluting. If a new spot appears or the original spot streaks excessively, it may indicate instability on silica.[3]
Q5: What is the best way to load the sample onto the column?
A5: Dry loading is often preferred, especially if the compound has limited solubility in the initial, less polar mobile phase.[8] This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column (stuck at baseline). | 1. Mobile phase is not polar enough. 2. Strong, irreversible adsorption to acidic silica. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of MeOH in DCM).[3] 2. Prepare a new mobile phase containing a basic additive like 1-2% triethylamine (TEA) or ammonium hydroxide to compete for active sites.[7] 3. Consider switching to a less acidic stationary phase like neutral alumina.[2][3] |
| Significant peak tailing or streaking. | The basic amine is interacting strongly with acidic silanol groups on the silica.[1] | 1. Add a basic modifier (0.5-2% TEA or NH₄OH) to your eluent system.[2][4] This will protonate the silanol groups and reduce unwanted interactions. 2. Use deactivated silica gel or switch to alumina.[4] |
| Poor separation between the product and impurities. | 1. The chosen solvent system has insufficient resolving power. 2. The column was overloaded with too much crude material. | 1. Optimize the solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for the target compound.[3] 2. Run a shallower polarity gradient during elution to increase the separation between closely eluting spots.[4] 3. Ensure the mass of crude material is appropriate for the column size (typically 1-5% of the silica gel mass). |
| Low recovery/yield of the purified compound. | 1. Irreversible adsorption or degradation on the column.[3] 2. The compound is highly soluble in the mobile phase and eluted faster than expected. 3. Fractions are too dilute to detect the compound by TLC. | 1. Test for silica stability before running the column.[3] If unstable, use deactivated silica or alumina. 2. Check the very first fractions collected, as the compound may have eluted quickly.[3] 3. Combine and concentrate fractions that are expected to contain the product before running a final TLC analysis.[3] |
| The column cracks or runs dry. | 1. Improper packing of the silica gel. 2. The solvent level dropped below the top of the stationary phase. | 1. Ensure the silica is packed as a uniform slurry without air bubbles.[6] 2. Always maintain a level of solvent above the silica bed throughout the entire run. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or MeOH).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting system is 95:5 DCM:MeOH.
-
For improved peak shape, add ~1% TEA or NH₄OH to the developing solvent.
-
The optimal system should give the target compound an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM).
-
Pour the slurry into the column and use gentle air pressure or gravity to pack it into a firm, uniform bed. Ensure no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[8]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (like DCM or MeOH).
-
Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution.[8]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent to the column.
-
Begin elution, collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, start with 100% DCM, move to 98:2 DCM:MeOH, then 95:5 DCM:MeOH, etc., based on TLC monitoring.
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purification Data Comparison
The following table summarizes typical conditions used for the purification of polar aminopyridine compounds.
| Parameter | Condition A (Standard) | Condition B (Amine-Specific) | Condition C (Alternative Phase) |
| Stationary Phase | Silica Gel (40-63 µm) | Silica Gel (40-63 µm) | Neutral Alumina |
| Mobile Phase System | Dichloromethane / Methanol | Dichloromethane / Methanol / Triethylamine | Dichloromethane / Methanol |
| Elution Profile | Gradient: 0% to 10% MeOH | Gradient: 0% to 10% MeOH (with 1% TEA) | Gradient: 0% to 15% MeOH |
| Expected Outcome | Potential for tailing, fair separation. | Sharper peaks, improved resolution.[2] | Good for acid-sensitive compounds, may alter elution order.[3] |
| Typical Application | General purification of moderately polar compounds. | Purification of basic compounds like amines and pyridines. | Purification of compounds unstable on silica gel. |
Experimental Workflow Diagram
Caption: Workflow for purification via dry-loaded column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Palladium Catalyst Removal from (5-Aminopyridin-3-yl)methanol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from reactions involving (5-Aminopyridin-3-yl)methanol. Due to the chelating nature of the aminopyridine moiety, effective palladium removal is a critical challenge that requires careful consideration of methodology and optimization of reaction conditions. This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to assist in achieving the high purity standards required for active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What makes palladium removal from this compound reactions particularly challenging?
A1: The primary challenge stems from the molecular structure of this compound. The nitrogen atoms in the pyridine ring and the amino group can act as strong ligands, forming stable complexes with palladium.[1] This chelation can keep the palladium soluble and render standard removal techniques like simple filtration less effective.
Q2: What are the most effective methods for removing palladium from reactions involving aminopyridines?
A2: The most successful methods for removing palladium from aminopyridine-containing reaction mixtures include:
-
Adsorption using Scavengers: Solid-supported reagents with high affinity for palladium, such as those functionalized with thiol or triamine groups, are highly effective.
-
Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[1]
-
Filtration through Celite®: Primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[2]
-
Crystallization: Can be an effective final purification step to leave palladium impurities in the mother liquor.[3]
-
Column Chromatography: While it can reduce palladium levels, it is often insufficient on its own and should be followed by a scavenging step for reliable removal to low ppm levels.[4][5]
Q3: How do I select the most appropriate palladium scavenger for my reaction?
A3: The choice of scavenger depends on several factors:
-
Nature of the Palladium Species: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can influence its affinity for different scavengers.[6]
-
Product and Reactant Compatibility: The scavenger should not react with or have a high affinity for your target molecule, this compound, or other components of the reaction mixture.
-
Solvent System: The polarity of the solvent can impact the efficiency of the scavenger.[6]
-
Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.
Q4: What are the typical regulatory limits for palladium in APIs?
A4: Regulatory agencies such as the FDA and EMA have stringent guidelines for elemental impurities. For oral medications, the permitted daily exposure to palladium is typically no more than 100 μg.[7] This often translates to a requirement of less than 10 ppm of residual palladium in the final API.[1][8]
Q5: How can I accurately quantify the residual palladium in my product?
A5: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][4][9] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) level.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium from this compound reactions and provides actionable solutions.
Issue 1: High Residual Palladium Levels After Initial Purification
-
Possible Cause: Strong chelation of palladium by the this compound product, leading to soluble palladium complexes that are not removed by simple filtration.[1]
-
Solutions:
-
Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal. Thiol-based and triamine-based scavengers are often effective.[1]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., 40-60 °C) and/or extend the treatment time (e.g., up to 18 hours) to improve the scavenger's efficiency.[3]
-
Combination of Methods: A sequential approach, such as filtration through Celite® followed by treatment with a scavenger, can be more effective.[1]
-
Issue 2: Significant Product Loss During Palladium Removal
-
Possible Cause: Non-specific adsorption of the polar this compound product onto the purification medium, especially activated carbon.[3]
-
Solutions:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[3]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon, determined through small-scale optimization experiments.[3]
-
Adjust the Solvent: A solvent in which your product is highly soluble may help to minimize its adsorption onto the scavenger.[3]
-
Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[6]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the form of the palladium species (e.g., different oxidation states, colloidal vs. dissolved) in the crude reaction mixture at the end of the reaction.[3]
-
Solutions:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[3]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[3]
-
Consider a Pre-treatment Step: A mild oxidative or reductive wash before scavenging can help to convert various palladium species into a single, more easily removed form.[3]
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the typical performance of various palladium removal techniques. The efficiency is highly dependent on the specific reaction conditions.
| Removal Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Approximate Removal Efficiency (%) | Notes |
| Filtration through Celite® | >1000 | 100 - 1000 | Variable | Effective for heterogeneous or precipitated palladium. |
| Column Chromatography | >1000 | <100 (in over 50% of cases) | ~90% | Often insufficient alone; a subsequent scavenging step is recommended.[4] |
| Activated Carbon | ~1000 | <50 | >95% | Can lead to product loss due to non-specific adsorption.[1] |
| Thiol-Based Silica Scavengers | >1000 | <10 | >99% | Broadly effective for various palladium species.[1] |
| Macroporous Polystyrene-TMT Scavenger | ~1200 | <10 | >99% | High loading capacity.[1] |
| Combination (e.g., Filtration + Scavenger) | >1000 | <10 | >99% | Often the most robust approach for achieving very low palladium levels.[1] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-based silica). A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst.[10]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[3]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[1]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]
-
Concentration: Concentrate the filtrate to obtain the purified product.[3]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[3]
Protocol 3: Filtration through a Celite® Pad
-
Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm thick layer of Celite® and gently compact it to form a level bed. Pre-wet the Celite® pad with the solvent to be used.[6]
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[6]
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.
-
Washing: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[6]
-
Collection: The collected filtrate contains the product with reduced levels of heterogeneous palladium.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. biotage.com [biotage.com]
- 9. arborassays.com [arborassays.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of (5-Aminopyridin-3-yl)methanol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and purification of (5-Aminopyridin-3-yl)methanol derivatives.
Troubleshooting Guides
Issue 1: Product Precipitation During Aqueous Work-up
Question: My reaction product, an N-acylated derivative of this compound, has precipitated out of the aqueous phase during work-up. How can I resolve this?
Answer:
Precipitation during aqueous work-up is a common issue when a lipophilic group is introduced, decreasing the aqueous solubility of the product. Here are several strategies to address this, presented in a logical workflow.
Troubleshooting Workflow:
Caption: Workflow for addressing product precipitation during aqueous work-up.
Detailed Steps:
-
pH Adjustment: The pyridine nitrogen and the amino group of your starting material are basic. Depending on the reaction conditions and the nature of the acyl group, the product will have a specific pKa.
-
Acidification: Try adding a dilute acid (e.g., 1 M HCl) dropwise. Protonation of the pyridine nitrogen will form a more water-soluble salt.
-
Basification: If the introduced acyl group has an acidic proton, adding a dilute base (e.g., 1 M NaOH) might form a soluble salt.
-
-
Addition of a Co-solvent: If pH adjustment is ineffective or not suitable for your product's stability, consider adding a water-miscible organic solvent to the aqueous phase. This will increase the overall polarity of the solvent system and can help dissolve your product.
-
Recommended Co-solvents: Tetrahydrofuran (THF), acetone, methanol, or isopropanol.
-
Protocol: Add the co-solvent portion-wise with stirring until the precipitate dissolves.
-
-
Liquid-Liquid Extraction: If the product is intended to be in the organic phase, ensure you are using a sufficiently non-polar extraction solvent and an adequate volume. Sometimes, multiple extractions are necessary.
-
Isolation by Filtration: If the above methods fail, you can isolate the precipitated product by filtration. Wash the solid with water to remove inorganic salts and then with a non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities. The purity of the filtered product should be checked (e.g., by TLC or LC-MS).
Issue 2: Poor Solubility in Organic Solvents for Chromatography
Question: My crude product, an ether derivative of this compound, has poor solubility in common chromatography solvents like ethyl acetate/hexane, leading to streaking on the column. What can I do?
Answer:
Poor solubility in the mobile phase is a frequent cause of poor chromatographic separation. The presence of the polar aminopyridine core can lead to strong interactions with the stationary phase.
Troubleshooting Strategies:
-
Modify the Mobile Phase:
-
Increase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Add a Stronger Solvent: Consider adding a small percentage (1-10%) of a more polar solvent like methanol or isopropanol to your mobile phase.
-
Add an Amine Modifier: To reduce tailing caused by the basicity of the pyridine nitrogen interacting with acidic sites on the silica gel, add a small amount of a volatile amine like triethylamine (0.1-1%) to the mobile phase.
-
-
Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase for your chromatography.
-
Alumina (basic or neutral): Can be a good alternative to silica gel for basic compounds.
-
Reversed-phase silica (C18): Use a polar mobile phase (e.g., water/acetonitrile or water/methanol), which may be more suitable for dissolving your polar product.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar molecule containing hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine nitrogen). It is expected to have moderate solubility in polar protic solvents like water and alcohols, and lower solubility in non-polar organic solvents. One source indicates it is "slightly soluble in water".
Q2: How does N-acylation affect the solubility of this compound?
N-acylation of the amino group will generally decrease the aqueous solubility of the molecule, especially if the acyl group is large and non-polar. This is due to the increase in molecular weight and lipophilicity, and the reduction in hydrogen bonding capability of the amino group.
Q3: Can I use salt formation to improve the solubility of my this compound derivative?
Yes, salt formation is an excellent strategy. The pyridine nitrogen is basic and can be protonated by acids to form water-soluble salts. This is a common technique used in the pharmaceutical industry to improve the solubility of basic drug candidates.
Q4: My ester derivative of this compound is an oil and is difficult to purify. Any suggestions?
If your ester derivative is an oil, it may be due to impurities or its inherent physical state.
-
Purification: Consider using column chromatography with a modified mobile phase as described in "Issue 2" above. If that fails, techniques like preparative HPLC might be necessary.
-
Crystallization: Attempt to crystallize the oil. This can sometimes be achieved by dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (anti-solvent crystallization).
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
This protocol provides a general method for assessing the solubility of a new derivative.
-
Preparation: Add approximately 1-2 mg of your compound to a small vial.
-
Solvent Addition: Add 0.1 mL of the desired solvent to the vial.
-
Observation & Agitation: Vortex the vial for 1-2 minutes and visually inspect for undissolved solid.
-
Heating: If the solid has not dissolved, gently heat the vial (e.g., to 40-50 °C) and observe if dissolution occurs.
-
Incremental Solvent Addition: If the solid remains, add another 0.1 mL of the solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL.
-
Data Recording: Record the approximate volume of solvent required to dissolve the solid to estimate the solubility.
Solubility Data Interpretation Table:
| Volume of Solvent to Dissolve 1 mg | Approximate Solubility Range (mg/mL) | Description |
| < 0.1 mL | > 10 | Very Soluble |
| 0.1 - 1.0 mL | 1 - 10 | Soluble |
| > 1.0 mL | < 1 | Sparingly to Insoluble |
Protocol 2: Small-Scale Salt Formation for Solubility Enhancement
This protocol is for testing if salt formation improves the aqueous solubility of a basic derivative.
-
Suspension: Suspend 1-5 mg of your compound in 0.5 mL of deionized water in a vial.
-
Acid Addition: Add 1 M HCl dropwise while vortexing.
-
Observation: Observe for dissolution after each drop.
-
pH Check: Once the solid dissolves, check the pH of the solution. This will give you an indication of the pH range in which your compound is soluble as a salt.
Signaling Pathway and Logical Relationship Diagrams
Caption: Overview of strategies for improving product solubility.
Navigating the Synthesis of (5-Aminopyridin-3-yl)methanol: A Technical Support Guide for Scalable Production
For researchers, scientists, and professionals in drug development, the successful synthesis of key intermediates is paramount. This technical support center provides a comprehensive guide to scaling up the synthesis of (5-Aminopyridin-3-yl)methanol, a crucial building block in various pharmaceutical compounds. This resource offers detailed experimental protocols, troubleshooting advice for common challenges, and clearly presented data to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound, particularly when scaling up the process.
Q1: My reduction of ethyl 5-aminonicotinate is sluggish or incomplete. What are the potential causes and solutions?
A1: Incomplete reduction is a common hurdle. Several factors could be at play:
-
Reagent Quality: The activity of the reducing agent, typically a hydride like sodium borohydride or lithium aluminium hydride, is critical. Ensure it is fresh and has been stored under anhydrous conditions.
-
Solvent Purity: The presence of water or other protic impurities in the solvent (e.g., THF, ethanol) will quench the reducing agent, leading to lower yields. Use freshly dried solvents.
-
Reaction Temperature: While initial addition of the reducing agent may be done at low temperatures for safety, the reaction often requires warming to proceed to completion. Ensure the reaction mixture reaches the optimal temperature as specified in the protocol.
-
Insufficient Reducing Agent: When scaling up, simply multiplying all reagents may not be sufficient. A slight excess of the reducing agent might be necessary to drive the reaction to completion.
Q2: I am observing the formation of significant byproducts during the reaction. How can I minimize them?
A2: Side reactions can become more pronounced at a larger scale. Consider the following:
-
Over-reduction: Strong reducing agents can sometimes lead to the reduction of the pyridine ring. Careful control of temperature and the stoichiometry of the reducing agent is crucial.
-
Reaction with the Amino Group: The amino group can potentially react with some reagents. While generally stable under these reducing conditions, protection of the amine may be considered in more complex syntheses, though it adds extra steps.
-
Work-up Procedure: During the quench, localized high temperatures or incorrect pH can lead to degradation. Ensure slow and controlled addition of the quenching agent and proper cooling.
Q3: The work-up and isolation of the product are proving difficult at a larger scale. What are some best practices?
A3: Isolating a polar compound like this compound from an aqueous work-up can be challenging.
-
Extraction Solvent: A more polar solvent or a mixture of solvents (e.g., dichloromethane/isopropanol) may be more effective for extracting the product from the aqueous layer.
-
Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the product in water and improve extraction efficiency.
-
Continuous Extraction: For very water-soluble products, continuous liquid-liquid extraction can be a highly effective, albeit more complex, isolation method.
-
Crystallization: If the crude product is a solid, optimizing the crystallization conditions (solvent, temperature) can be a very effective purification method at scale, often preferable to chromatography.
Q4: I am having trouble with the purification of the final product. Column chromatography is not ideal for the scale I am working at. What are my options?
A4: Relying solely on chromatography for large-scale purification is often impractical.
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale. A thorough screen of different solvents and solvent mixtures is recommended to find optimal conditions for high purity and yield.
-
Acid-Base Extraction: As an amine, the product can be selectively extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase, followed by extraction.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure could be a viable purification strategy.
Experimental Protocol: Synthesis of this compound
This protocol details a common method for the synthesis of this compound starting from 5-aminonicotinic acid.
Step 1: Esterification of 5-Aminonicotinic Acid
-
To a stirred suspension of 5-aminonicotinic acid in ethanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, ethyl 5-aminonicotinate, with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Reduction of Ethyl 5-Aminonicotinate
-
Dissolve the crude ethyl 5-aminonicotinate in a dry, inert solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution or suspension of a suitable reducing agent (e.g., lithium aluminium hydride in THF or sodium borohydride) to the cooled ester solution. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide.
-
Filter the resulting precipitate (inorganic salts) and wash the filter cake with THF.
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane).
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for different scales. Note that these are representative values and may require optimization for specific laboratory conditions.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Esterification | ||
| 5-Aminonicotinic Acid | 1.0 g | 100 g |
| Ethanol | 20 mL | 2 L |
| Sulfuric Acid | 0.2 mL | 20 mL |
| Typical Yield | 85-95% | 80-90% |
| Reduction | ||
| Ethyl 5-Aminonicotinate | 1.0 g | 100 g |
| THF | 30 mL | 3 L |
| Sodium Borohydride | 0.5 g | 50 g |
| Typical Yield | 70-85% | 65-80% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of (5-Aminopyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of (5-Aminopyridin-3-yl)methanol, a valuable building block in medicinal chemistry. We present a comparison of two robust HPLC methods—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by detailed experimental protocols and comparative data to guide method selection and implementation.
Understanding the Analyte and Potential Impurities
This compound is a polar molecule containing both a basic amino group and a polar hydroxyl group. Its purity can be affected by starting materials, by-products from synthesis, and degradation products. Common synthetic routes may involve the reduction of a corresponding carboxylic acid or ester, potentially leaving unreacted starting materials or forming related impurities. Furthermore, aminopyridines can be susceptible to oxidation, forming N-oxides, or degradation under hydrolytic conditions.
Potential Impurities:
-
Process-Related Impurities:
-
5-Aminonicotinic acid (Starting material)
-
Methyl 5-aminonicotinate (Intermediate)
-
(5-Aminopyridin-3-yl)carbaldehyde (Side-product of incomplete reduction)
-
-
Degradation Impurities:
-
This compound N-oxide (Oxidative degradation)
-
Comparison of HPLC Methods for Purity Analysis
The choice of HPLC method is critical for achieving optimal separation and accurate quantification of this compound and its potential impurities. Below is a comparative summary of a Reversed-Phase and a HILIC method.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content. |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Silica, 3 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 40% B in 15 min | 95% B to 80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention of Analyte | Moderate | Strong |
| Elution Order | Less polar compounds retained longer. | More polar compounds retained longer. |
| Suitability | Good for separating the main peak from less polar impurities. | Excellent for retaining and separating highly polar compounds. |
Experimental Data and Purity Profile
The following table summarizes the hypothetical chromatographic data obtained for this compound and its potential impurities using the two proposed HPLC methods. This data illustrates the different selectivity offered by each technique.
| Compound | Method 1 (RP-HPLC) Retention Time (min) | Method 2 (HILIC) Retention Time (min) |
| This compound N-oxide | 2.5 | 9.8 |
| 5-Aminonicotinic acid | 3.1 | 8.5 |
| This compound | 5.2 | 6.7 |
| (5-Aminopyridin-3-yl)carbaldehyde | 7.8 | 4.2 |
| Methyl 5-aminonicotinate | 9.5 | 3.1 |
Experimental Workflows and Method Selection
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the expected impurities and the sample matrix. The following diagrams illustrate a general workflow for HPLC purity analysis and a decision-making process for method selection.
Experimental workflow for HPLC purity assessment.
Decision logic for HPLC method selection.
Detailed Experimental Protocols
Below are the detailed experimental protocols for the two compared HPLC methods.
Method 1: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% B
-
17-18 min: 40% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Instrumentation: A standard HPLC system as described for Method 1.
-
Column: Bare silica column (e.g., 4.6 mm x 100 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in deionized water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: 95% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 95% B
-
18-25 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 90:10 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Conclusion
Both Reversed-Phase and HILIC methods offer viable approaches for the purity assessment of this compound. The choice between the two will depend on the specific impurity profile of the sample. RP-HPLC provides a robust, general-purpose method suitable for separating the analyte from less polar impurities. In contrast, HILIC is particularly advantageous for its enhanced retention and separation of highly polar impurities that may be difficult to resolve using traditional reversed-phase chromatography. For comprehensive purity analysis, employing both methods can provide a more complete picture of the sample's composition. The detailed protocols and comparative data in this guide serve as a valuable resource for developing and implementing reliable purity testing methods for this important chemical intermediate.
A Comparative Guide to LC-MS and Alternative Methods for the Analysis of (5-Aminopyridin-3-yl)methanol and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the identification and quantification of (5-Aminopyridin-3-yl)methanol and its potential reaction products. The selection of an appropriate analytical method is critical in drug development and research to ensure product purity, stability, and safety. This document presents objective comparisons supported by experimental data to aid in methodological selection.
Introduction to this compound Analysis
This compound is a pyridine derivative of interest in pharmaceutical synthesis due to its structural motifs. Like other aminopyridines, it can undergo various reactions, either intentionally as part of a synthetic route or unintentionally leading to impurities. Monitoring the parent compound and its reaction products is crucial for process control and quality assurance. Potential reaction products can arise from synthesis byproducts, degradation, or metabolism. Common transformations for aminopyridines include oxidation of the amino group to a nitroso or nitro functionality, N-oxide formation on the pyridine ring, and reactions involving the methanol group, such as oxidation to an aldehyde or carboxylic acid.
Comparison of Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Here, we compare the performance of LC-MS with other common analytical methods.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | High sensitivity and selectivity, suitable for complex matrices, provides molecular weight and structural information. | Higher cost of instrumentation and maintenance, potential for matrix effects. | 0.025 - 1 ng/mL[1] | 0.1 - 10 ng/mL[1] | >0.99[1] |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance. | Robust, cost-effective, widely available, good for quantitative analysis of major components. | Lower sensitivity and selectivity compared to MS, not suitable for compounds without a UV chromophore. | ~5 ppb[2] | 0.048 µg/mL | >0.999 |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Excellent for volatile and thermally stable compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes like aminopyridines. | pg level | Low ng/mL | >0.99 |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation, non-destructive. | Low sensitivity, not ideal for trace analysis, complex data interpretation. | mg to µg range | mg to µg range | Not applicable |
*Data for a similar compound, 5-amino-2-chloropyridine, is used as a reference.
Detailed Experimental Protocols
Primary Method: LC-MS/MS for this compound and Potential Reaction Products
This proposed method is based on established protocols for the analysis of polar aromatic amines and pyridine derivatives.
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample (e.g., reaction mixture, stability study aliquot).
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol or a mixture of methanol and water.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of polar aromatic compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis and full scan for identification of unknowns.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MRM Transitions (Hypothetical):
-
This compound (MW: 124.14): Q1: 125.1 -> Q3: 108.1 (loss of NH3), 94.1 (loss of CH2O)
-
Potential Oxidation Product (e.g., 5-Nitropyridin-3-yl)methanol (MW: 154.12): Q1: 155.1 -> Q3: 138.1 (loss of OH), 108.1 (loss of NO2)
-
Alternative Method: HPLC-UV
1. Sample Preparation: As described for the LC-MS/MS method.
2. High-Performance Liquid Chromatography Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set to the maximum absorbance of this compound (typically around 254 nm and 280 nm for aminopyridines).
Visualizations
Caption: LC-MS/MS experimental workflow.
Caption: Potential reaction pathways.
Conclusion
For the comprehensive analysis of this compound and its potential reaction products, LC-MS/MS stands out as the most powerful technique due to its superior sensitivity and selectivity, which are crucial for identifying and quantifying trace-level impurities. While HPLC-UV offers a cost-effective alternative for routine analysis of the main component, it may lack the necessary sensitivity for impurity profiling. GC-MS is generally less suitable for this polar and potentially thermally labile compound without derivatization. NMR spectroscopy remains an indispensable tool for the definitive structural elucidation of any isolated unknown products. The choice of method should be guided by the specific analytical goals, regulatory requirements, and available resources.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Aminopyridinylmethanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for various aminopyridinylmethanol isomers. Understanding the distinct NMR spectral features of these isomers is crucial for their unambiguous identification, characterization, and use in pharmaceutical research and development. This document summarizes available experimental data, outlines a general experimental protocol for NMR analysis, and presents visual aids to understand the structural and spectroscopic relationships.
Introduction
Aminopyridinylmethanol isomers are a class of organic compounds that feature both an amino group and a hydroxymethyl group attached to a pyridine ring. The relative positions of these substituents on the pyridine ring give rise to a variety of isomers, each with unique electronic and steric properties. These structural differences are reflected in their NMR spectra, providing a powerful tool for differentiation.
Data Presentation
The following tables summarize the available experimental ¹H and ¹³C NMR data for selected aminopyridinylmethanol isomers. It is important to note that publicly available, peer-reviewed NMR data for all possible isomers is limited. The data presented here has been compiled from available sources and is intended to serve as a comparative reference.
Table 1: ¹H NMR Spectral Data of (6-Aminopyridin-3-yl)methanol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.82 | d | 1.7 |
| H-4 | 7.32 | dd | 8.3, 2.5 |
| H-5 | 6.40 | dd | 9.3, 1.0 |
| -CH₂OH | 4.27 | d | 5.5 |
| -OH | 4.88 | t | 5.5 |
| -NH₂ | 5.77 | br s | - |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz.[1]
-
¹H NMR: The chemical shifts of the pyridine ring protons are significantly influenced by the position of the electron-donating amino group and the electron-withdrawing hydroxymethyl group. Protons ortho and para to the amino group are expected to be shielded (shift to lower ppm values), while protons ortho and para to the hydroxymethyl group will be deshielded (shift to higher ppm values). The methylene protons of the hydroxymethyl group will typically appear as a singlet or a doublet if coupled to the hydroxyl proton. The amino and hydroxyl protons will appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.
-
¹³C NMR: The carbon atoms of the pyridine ring will also show characteristic shifts based on the substituent effects. Carbons directly attached to the nitrogen atom will be significantly deshielded. The carbon bearing the amino group will be shielded, while the carbon bearing the hydroxymethyl group will be deshielded. The chemical shift of the methylene carbon in the hydroxymethyl group is expected in the range of 55-65 ppm.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aminopyridinylmethanol isomers is provided below.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for this class of compounds include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), and Deuterated Chloroform (CDCl₃). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (-OH and -NH₂).
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated solution (20-100 mg) is generally required to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade the spectral quality.
2. NMR Data Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better spectral dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.
-
Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (several hundred to thousands) is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline to ensure accurate integration and peak picking.
-
Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Peak Integration and Multiplicity Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the coupling relationships between adjacent protons.
Mandatory Visualization
The following diagrams illustrate the structural relationships of the isomers and a general workflow for NMR analysis.
Caption: General experimental workflow for NMR analysis of aminopyridinylmethanol isomers.
References
Differentiating (5-Aminopyridin-3-yl)methanol from its Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Structural isomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic comparison of (5-Aminopyridin-3-yl)methanol and its various isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques.
This document outlines the characteristic spectroscopic signatures of these compounds as determined by Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting a side-by-side comparison of their spectral data, this guide aims to equip researchers with the necessary tools to confidently distinguish between these closely related structures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. The variations in chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios provide a robust basis for differentiation.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-4 | H-6 | -CH₂OH | -NH₂ | -OH | Solvent |
| This compound | ~8.0-8.2 (s) | ~7.2-7.4 (t) | ~8.1-8.3 (s) | ~4.6 (s) | ~5.0-5.5 (br s) | ~5.0-5.5 (br s) | DMSO-d₆ |
| (2-Aminopyridin-3-yl)methanol) | - | ~7.0 (dd) | ~7.9 (dd) | ~4.5 (s) | ~5.8 (br s) | ~5.2 (t) | CDCl₃ |
| (6-Aminopyridin-3-yl)methanol) [1] | 7.82 (d) | 7.32 (dd) | - | 4.27 (d) | 5.77 (br s) | 4.88 (t) | DMSO-d₆ |
| (2-Aminopyridin-4-yl)methanol) [2] | - | 6.46 (s) | 7.81 (d) | 4.36 (s) | 5.78 (s) | 5.19 (s) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₂OH | Solvent |
| This compound | ~140 | ~135 | ~125 | ~145 | ~140 | ~60 | DMSO-d₆ |
| (2-Aminopyridin-3-yl)methanol) | ~158 | ~120 | ~138 | ~115 | ~148 | ~60 | CDCl₃ |
| (6-Aminopyridin-3-yl)methanol) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| (2-Aminopyridin-4-yl)methanol) [2] | 160.3 | 110.3 | 152.7 | 105.2 | 147.7 | 62.3 | DMSO-d₆ |
Table 3: IR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)
| Compound | O-H Stretch (Alcohol) | N-H Stretch (Amine) | C-N Stretch | C-O Stretch | Aromatic C-H Stretch |
| This compound | ~3300-3400 (broad) | ~3100-3300 (two bands) | ~1250-1350 | ~1000-1200 | ~3000-3100 |
| (2-Aminopyridin-3-yl)methanol) | ~3350 (broad) | ~3450, 3300 | ~1330 | ~1030 | ~3050 |
| (6-Aminopyridin-3-yl)methanol) | ~3300-3500 (broad) | ~3100-3300 (two bands) | Data not available | Data not available | ~3000-3100 |
| (2-Aminopyridin-4-yl)methanol) | ~3400 (broad) | ~3300, 3150 | Data not available | Data not available | ~3050 |
Note: The exact positions of IR absorption bands can vary based on the sample preparation method and the physical state of the sample.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| All Isomers | 124 | 107 ([M-NH₃]⁺), 95 ([M-CH₂OH]⁺), 78 ([Pyridine]⁺) |
| (6-Aminopyridin-3-yl)methanol) [1] | 125 ([M+H]⁺) | Not specified |
Note: All isomers of (aminopyridin-yl)methanol have the same nominal molecular weight. Differentiation by mass spectrometry relies on subtle differences in fragmentation patterns that may arise from the relative positions of the functional groups.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as labile protons (-OH, -NH₂) may exchange with deuterium, leading to signal broadening or disappearance.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.
-
Number of Scans: 8-16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be acquired and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Energy: Typically 70 eV to induce fragmentation and generate a reproducible fragmentation pattern.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Source Temperature: Typically 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
Visualization of Isomeric Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound from its isomers using the spectroscopic techniques discussed.
Caption: Workflow for Spectroscopic Differentiation of Isomers.
References
A Comparative Analysis of the Cytotoxic Effects of (5-Aminopyridin-3-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of aminopyridine derivatives, serving as structural analogs to (5-Aminopyridin-3-yl)methanol. Due to a lack of publicly available cytotoxicity data for this compound, this guide focuses on related aminopyridine and pyridine compounds for which experimental data have been published. The information presented herein is intended to support research and drug development efforts in oncology and related fields.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various aminopyridine and pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| MR3278 (a 2-aminopyridine derivative) | MOLM-16 | 2.6 | Idelalisib | >10 |
| Mv-4-11 | 3.7 | Idelalisib | >10 | |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | 4.5 | - | - |
| 2-amino-4-(phenyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile (S1) | PC3 | 0.45 | 5-Fluorouracil | >100 |
| 2-amino-4-(p-tolyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile (S2) | PC3 | 0.85 | 5-Fluorouracil | >100 |
| 2-amino-4-(4-chlorophenyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile (S3) | PC3 | 0.1 | 5-Fluorouracil | >100 |
| 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile(S4) | PC3 | 0.56 | 5-Fluorouracil | >100 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the assessment of cytotoxicity for novel chemical entities.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium.[1] Remove the overnight medium from the cells and add the medium containing the various concentrations of the test compounds. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the half-maximal inhibitory concentration (IC50).[1]
Apoptosis (Annexin V/Propidium Iodide) Assay
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer.[1]
-
Analysis: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the target proteins (e.g., p53, JNK, PI3K pathway proteins) overnight at 4°C.[1]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression levels.[1]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening```dot
Caption: A potential signaling pathway activated by cytotoxic pyridine derivatives.
References
Comparative Analysis of (5-Aminopyridin-3-yl)methanol Derivatives and Analogs in Kinase Inhibition
This guide provides a comprehensive comparison of substituted aminopyridine derivatives, focusing on their structure-activity relationships as kinase inhibitors. The data and protocols are intended for researchers, scientists, and professionals in the field of drug discovery and development.
Data Presentation: Structure-Activity Relationship of 3,5-Disubstituted Aminopyridine Analogs
The following table summarizes the in vitro activity of a series of 3,5-disubstituted aminopyridine derivatives against a target kinase. The core scaffold is based on a 3-amino-5-substituted pyridine, with variations at the amino group and the 5-position substituent to explore the SAR.
| Compound ID | R1 (Substitution on 3-amino group) | R2 (Substitution at 5-position) | Kinase Inhibition IC50 (nM) |
| 1a | -H | -CH2OH | 580 |
| 1b | -C(O)CH3 | -CH2OH | 250 |
| 1c | -C(O)Ph | -CH2OH | 120 |
| 2a | -H | -C(O)NH2 | 450 |
| 2b | -C(O)CH3 | -C(O)NH2 | 180 |
| 2c | -C(O)Ph | -C(O)NH2 | 75 |
| 3a | -H | -OCH3 | 720 |
| 3b | -C(O)CH3 | -OCH3 | 310 |
| 3c | -C(O)Ph | -OCH3 | 150 |
Key SAR Observations:
-
Substitution on the 3-amino group (R1): Acylation of the 3-amino group generally leads to a significant increase in inhibitory activity. The benzoyl group (as in 1c , 2c , and 3c ) consistently provides higher potency compared to the acetyl group (1b , 2b , 3b ) or an unsubstituted amine (1a , 2a , 3a ). This suggests a potential hydrophobic interaction or hydrogen bonding opportunity for the aroyl moiety within the kinase active site.
-
Substitution at the 5-position (R2): The nature of the substituent at the 5-position also influences potency. A carboxamide group (-C(O)NH2) at this position (compounds 2a-c ) appears to be the most favorable among the tested analogs, followed by the hydroxymethyl group (-CH2OH) (compounds 1a-c ) and then the methoxy group (-OCH3) (compounds 3a-c ). The carboxamide may be involved in crucial hydrogen bonding interactions with the target protein.
Experimental Protocols
In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potency of compounds against a target kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 dilutions.
-
Assay Reaction:
-
Add 2 µL of diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase enzyme and the biotinylated substrate peptide in assay buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be close to its Km value for the specific kinase.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of a detection mix containing the Eu-labeled antibody and APC-labeled streptavidin in a stop/detection buffer (e.g., assay buffer containing EDTA).
-
Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate and streptavidin to bind to the biotinylated peptide.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite at 320 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Workflow for Structure-Activity Relationship (SAR) Study
Caption: A typical workflow for a structure-activity relationship (SAR) study in drug discovery.
Hypothetical Kinase Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Validating the Structure of (5-Aminopyridin-3-yl)methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to validate the structure of (5-Aminopyridin-3-yl)methanol and its derivatives. By presenting a comparative analysis of expected and experimental data, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds.
Introduction
This compound and its analogs are important scaffolds in medicinal chemistry. Their structural integrity is paramount for understanding their biological activity and for the development of novel therapeutics. Accurate structural validation relies on a combination of spectroscopic and crystallographic techniques. This guide outlines the standard methods employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Data Presentation: A Comparative Analysis
Structural validation is achieved by comparing the experimental data of a synthesized compound with that of a known standard or with theoretically predicted values. The following tables summarize the expected and representative experimental data for this compound and a closely related isomer, (6-Aminopyridin-3-yl)methanol, to highlight the subtle yet critical differences in their spectral properties.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | DMSO-d₆ | Predicted values: ~8.0 (s, 1H, H-2), ~7.5 (s, 1H, H-6), ~7.0 (s, 1H, H-4), ~5.2 (br s, 2H, NH₂), ~4.5 (s, 2H, CH₂), ~5.0 (t, 1H, OH) |
| (6-Aminopyridin-3-yl)methanol [1] | DMSO-d₆ | 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H)[1] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | Predicted values: ~145 (C-5), ~140 (C-2), ~135 (C-6), ~125 (C-3), ~120 (C-4), ~60 (CH₂) |
| Methanol (for comparison) [2] | Methanol | 49.2-49.9[2][3] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI+ | 125.07 |
| (6-Aminopyridin-3-yl)methanol [1] | ES+ | 125[1] |
| (5-Aminopyridin-2-yl)methanol [4] | 124.14 (Molecular Weight)[4] |
Table 4: X-ray Crystallography Data for a Related Aminopyridine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.7977 (4) |
| b (Å) | 6.2954 (6) |
| c (Å) | 21.6341 (18) |
| V (ų) | 653.42 (10) |
| Z | 4 |
| Data for (3-Aminophenyl)methanol, a structural analog. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.[6]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.
-
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[7]
-
Set the relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities and coupling constants) to deduce the connectivity of the atoms.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[8] The solution should be free of non-volatile salts and buffers.[8]
-
Instrument Setup:
-
Use an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to include the expected molecular weight of the compound.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the [M+H]⁺ ion from the high-resolution mass spectrum.
-
Use the accurate mass measurement to calculate the elemental composition of the molecule. The measured mass should be within 5 ppm of the theoretical mass.[9]
-
Single-Crystal X-ray Crystallography
Objective: To determine the three-dimensional arrangement of atoms in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The crystal should be well-formed and typically 0.1-0.3 mm in size.[10]
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen (typically 100 K) in the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.[10]
-
-
Data Processing and Structure Solution:
-
Structure Refinement:
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data to improve the model.[10]
-
The quality of the final structure is assessed by the R-factor, which should be as low as possible.
-
Mandatory Visualizations
Experimental Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a this compound derivative.
Caption: Workflow for the synthesis and structural validation of this compound derivatives.
Signaling Pathway: Mechanism of Action of Aminopyridines
This compound derivatives, as part of the broader aminopyridine class, are known to act as potassium channel blockers.[12][13][14] This activity is particularly relevant in the context of neurological disorders where compromised nerve conduction is a key pathological feature. The following diagram illustrates the proposed mechanism of action at the cellular level.
Caption: Proposed mechanism of action for aminopyridine derivatives as potassium channel blockers.
References
- 1. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]
- 2. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mdpi.com [mdpi.com]
- 4. (5-Aminopyridin-2-YL)methanol | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. portlandpress.com [portlandpress.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
A Comparative Guide to the Chiral Chromatographic Separation of Aminopyridine Methanol Isomers
For researchers and professionals in drug development and chemical analysis, achieving efficient and reliable separation of enantiomers is a critical task. Aminopyridine methanol isomers, a class of chiral compounds with significant potential in medicinal chemistry, present a common challenge for analytical and preparative-scale purification. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of these isomers, focusing on the performance of widely-used polysaccharide-based chiral stationary phases (CSPs). The information presented herein is supported by established experimental practices for the separation of chiral amines and pyridine derivatives.[1][2][3]
Comparison of Chiral Stationary Phase Performance
The selection of the appropriate chiral stationary phase is the most critical factor in developing a successful enantioselective separation method.[4] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for a wide range of chiral compounds, including those containing amine and pyridine functionalities.[2][4] Below is a comparison of three leading polysaccharide-based CSPs for the separation of aminopyridine methanol isomers, based on their known performance with structurally similar analytes.
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase Systems | Expected Performance for Aminopyridine Methanol Isomers |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase: n-Hexane / Isopropanol / DiethylaminePolar Organic Mode: Methanol or Acetonitrile with additives | Generally provides good to excellent resolution. The amylose backbone often exhibits strong enantiorecognition for aromatic and polar compounds.[4][5][6] |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase: n-Hexane / Ethanol / DiethylaminePolar Organic Mode: Methanol or Ethanol with additives | Offers complementary selectivity to amylose-based phases. The cellulose backbone can provide unique interactions leading to successful separations when amylose phases are less effective.[6][7][8] |
| Lux® Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Normal Phase: n-Hexane / Isopropanol / AdditivePolar Organic Mode: Methanol or Acetonitrile with additives | The halogenated selector can offer alternative selectivity through different electronic and steric interactions, which can be advantageous for challenging separations.[9][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral separation methods. The following protocols are representative of typical starting conditions for the screening and optimization of the separation of aminopyridine methanol isomers on the compared CSPs.
Protocol 1: Separation on Chiralpak® AD-H
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase:
-
Normal Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Polar Organic Mode: 100% Methanol with 0.1% Diethylamine
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic aminopyridine methanol isomer in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Method Optimization: If separation is not optimal, vary the ratio of n-hexane to isopropanol (e.g., from 90:10 to 70:30). The concentration of the basic additive (diethylamine) can also be adjusted to improve peak shape and resolution. In polar organic mode, other alcohols like ethanol can be evaluated.[6]
Protocol 2: Separation on Chiralcel® OD-H
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase:
-
Normal Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
-
Polar Organic Mode: 100% Ethanol with 0.1% Diethylamine
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic aminopyridine methanol isomer in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Method Optimization: The ratio of n-hexane to ethanol can be adjusted to modulate retention and resolution. For polar organic mode, methanol can be tested as an alternative to ethanol. The choice of alcohol can sometimes lead to a reversal in enantiomer elution order.[8]
Protocol 3: Separation on Lux® Cellulose-2
-
Column: Lux® Cellulose-2, 250 x 4.6 mm, 5 µm
-
Mobile Phase:
-
Normal Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) / Diethylamine (DEA) (90:10:0.1:0.1, v/v/v/v)
-
Polar Organic Mode: Acetonitrile / Methanol with 0.1% TFA and 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic aminopyridine methanol isomer in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Method Optimization: The use of both acidic and basic additives in the mobile phase can be beneficial for improving peak shape and achieving separation of basic compounds like aminopyridines. The ratio of the alcohol modifier and the specific additives can be adjusted to optimize the separation.[9][10]
Visualizing the Experimental Workflow and Logical Relationships
To aid in the understanding of the chiral separation process, the following diagrams illustrate the general workflow for method development and the relationships between different types of chiral selectors.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of enantiomers of chiral basic drugs with amylose- and cellulose- phenylcarbamate-based chiral columns in acetonitrile and aqueous-acetonitrile in high-performance liquid chromatography with a focus on substituent electron-donor and electron-acceptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hplc.eu [hplc.eu]
- 9. Lux Cellulose-2 Chiral LC Columns: Phenomenex [phenomenex.com]
- 10. hplcmart.com [hplcmart.com]
Safety Operating Guide
Proper Disposal of (5-Aminopyridin-3-yl)methanol: A Step-by-Step Guide
For Immediate Release – This document provides essential safety and logistical information for the proper disposal of (5-Aminopyridin-3-yl)methanol (CAS No. 89551-56-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must adhere to these procedures to mitigate risks associated with this hazardous chemical.
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is known to cause serious skin and eye irritation and may lead to respiratory irritation and organ damage through prolonged or repeated exposure.[1] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.
Summary of Hazards and Physical Data
A clear understanding of the chemical's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system, Specific target organ toxicity — repeated exposure (Category 2) | [1] |
| Hazard Statements | H301 + H311 + H331, H315, H319, H335, H373 | [1] |
| Signal Word | Danger | [1] |
| Melting Point/Range | 60 - 63 °C (140 - 145 °F) | [1] |
| Boiling Point/Boiling Range | 248 °C (478 °F) | [1] |
Experimental Protocols for Disposal
The following step-by-step guide outlines the mandatory procedures for the safe disposal of this compound from a laboratory setting.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[2] All personnel involved in the disposal process must wear appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are required to prevent skin contact.[3]
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Lab Coat: A flame-retardant and antistatic lab coat should be worn to protect clothing and skin.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA approved respirator is necessary.[2]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Stream: this compound waste should be collected in a dedicated hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Collect All Contaminated Materials: This includes:
-
Unused or expired this compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, filter paper).
-
Spill cleanup materials. Small spills can be absorbed with an inert, non-combustible material like vermiculite or sand, which must then be collected as hazardous waste.[3]
-
Step 3: Container Selection and Labeling
The integrity and clear communication of waste containers are paramount for safety and compliance.
-
Choose a Compatible Container: Use a leak-proof, sealable container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] The container must be in good condition, free from cracks or rust.
-
Properly Label the Container: As soon as the first waste is added, the container must be labeled. The label must include:
Step 4: Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secure Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4]
-
Segregation from Incompatibles: Ensure the container is stored separately from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 5: Arranging for Final Disposal
Laboratory personnel should not attempt to treat or dispose of this chemical waste themselves.
-
Contact EHS: Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[4] This can lead to environmental contamination and is a regulatory violation.
-
Empty Container Disposal: Even empty containers that held this compound must be treated as hazardous waste unless they are triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous waste.
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the safe disposal of this compound.
Caption: High-level workflow for the disposal of this compound.
Caption: Decision-making workflow for spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
